Altersolanol A
Description
This compound has been reported in Alternaria porri, Ampelomyces, and other organisms with data available.
isolated from fermentation product of fungus Alternaria porri(Ellis) Ciferri; RN given refers to (1R-(1alpha,2beta,3beta,4alpha))-isomer; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3S,4R)-1,2,3,4,8-pentahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O8/c1-16(23)14(21)10-9(13(20)15(16)22)12(19)8-6(11(10)18)3-5(24-2)4-7(8)17/h3-4,13-15,17,20-23H,1-2H3/t13-,14+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMBLBOUQJNJIL-JJXSEGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891800, DTXSID701043575 | |
| Record name | Altersolanol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22268-16-2, 116948-40-4 | |
| Record name | Altersolanol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22268-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altersolanol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022268162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altersolanol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTERSOLANOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3LU23BE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Altersolanol A from Phomopsis sp.: A Technical Guide for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Altersolanol A, a tetrahydroanthraquinone (B8792033) derivative, is a secondary metabolite produced by the endophytic fungus Phomopsis sp.[1][2][3][4] This document provides a comprehensive technical overview of this compound, covering its discovery, isolation, and characterization. It details the methodologies for evaluating its potent cytotoxic and pro-apoptotic activities against a wide range of human cancer cell lines. This guide aims to serve as a core resource for researchers and professionals in oncology and natural product-based drug discovery by presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key molecular pathways and experimental workflows.
Discovery and Isolation
This compound was isolated from an endophytic fungus, Phomopsis sp. (strain PM0409092), which was obtained from the plant Nyctanthes arbor-tristis.[1][2][3] The genus Phomopsis is recognized as a rich source of structurally diverse and biologically active secondary metabolites.[5][6] The isolation and purification of this compound are critical steps to enable its biological and pharmacological evaluation.
Experimental Workflow: Isolation and Purification
The general workflow for isolating this compound from a fungal culture is depicted below. This process involves fermentation of the Phomopsis sp., extraction of the secondary metabolites, and subsequent purification using chromatographic techniques.
Caption: General workflow for the isolation and characterization of this compound.
Biological Activity: Cytotoxicity
This compound has demonstrated significant in vitro cytotoxic activity against a broad panel of human cancer cell lines.[1][2][7] Its potency is highlighted by low micromolar to nanomolar half-maximal inhibitory concentration (IC50) values.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
The following table summarizes the IC50 values for this compound across various cancer types. The mean IC50 value across 34 human cancer cell lines was reported as 0.005 µg/mL, with a mean IC70 value of 0.024 µg/mL.[1][7]
| Cancer Type | Cell Line | IC50 (µg/mL) |
| Bladder Cancer | BXF-T 24 | < 0.01 |
| Colon Cancer | COLO 205 | < 0.01 |
| HCT-116 | < 0.01 | |
| HT-29 | < 0.01 | |
| Gastric Cancer | GXF 209 | 0.012 |
| Lung Cancer | LXFA 629L | < 0.01 |
| NCI-H460 | < 0.01 | |
| Mammary Cancer | MAXF 401NL | < 0.01 |
| MCF-7 | < 0.01 | |
| Ovarian Cancer | OVXF 899L | < 0.01 |
| Pancreatic Cancer | PAXF 1657L | 0.011 |
| Prostate Cancer | PRXF PC-3M | < 0.01 |
| Renal Cancer | RXF 393 | < 0.01 |
| Glioblastoma | SF-268 | < 0.01 |
| Melanoma | MEXF 394NL | < 0.01 |
| Uterine Cancer | UXF 1138L | 0.015 |
Note: The data presented is a selection from the 34 cell lines tested. Many cell lines had IC50 values below the lowest tested concentration of 0.01 µg/mL.[7]
Mechanism of Action: Induction of Apoptosis
This compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death).[1][7][8] The proposed mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in cell survival and proliferation.[7][8]
Signaling Pathway: this compound-Induced Apoptosis
Inhibition of NF-κB by this compound leads to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2).[3][7] This disruption of the mitochondrial pathway triggers the activation of a caspase cascade, ultimately leading to apoptosis.[1][2][8]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound and to calculate IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4,000 to 20,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for an additional 48-72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caspase Activity Assay
This assay quantifies the activity of key apoptotic enzymes, caspases-3 and -9.
-
Cell Lysis: Cells treated with this compound are harvested and lysed using a specific lysis buffer.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).
-
Substrate Addition: A specific fluorogenic substrate for either caspase-3 (e.g., Ac-DEVD-AMC) or caspase-9 is added to the cell lysates.
-
Incubation: The reaction is incubated at 37°C for 1-2 hours.
-
Fluorescence Measurement: The fluorescence of the cleaved substrate is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC). The increase in fluorescence is proportional to the caspase activity.
Western Blotting for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Total protein is extracted from this compound-treated and control cells.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
This compound, a natural product from the endophytic fungus Phomopsis sp., exhibits potent and broad-spectrum anticancer activity. Its mechanism of action, involving the induction of apoptosis through the inhibition of the NF-κB pathway, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential chemotherapeutic agent.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Unveiling Altersolanol A: A Technical Guide to Its Natural Origins
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources of Altersolanol A, a Fungal Metabolite with Potent Anticancer Properties.
This in-depth guide provides a thorough exploration of this compound, a tetrahydroanthraquinone (B8792033) of significant interest to the scientific community for its selective cytotoxic activities against various cancer cell lines. This document outlines its natural producers, summarizes quantitative production data, details established experimental protocols for its isolation, and visualizes its biosynthetic origin.
This compound is a secondary metabolite produced exclusively by a variety of fungal species, many of which are classified as endophytic or phytopathogenic.[1] These fungi often exist in complex relationships with host plants, and the production of this compound may be a factor in these interactions.[1] To date, there is no evidence to suggest that this compound is naturally synthesized by plants themselves.[1]
Fungal Producers of this compound
The primary fungal sources of this compound identified in scientific literature include:
-
Stemphylium globuliferum : An endophytic fungus notably isolated from the medicinal plant Mentha pulegium (pennyroyal).[1][2]
-
Alternaria alternata : A ubiquitous fungus that can be found as a plant pathogen, saprophyte, or endophyte.[1][3]
-
Cladosporium cladosporioides : A common fungus found in a variety of environments.[1]
-
Phomopsis sp. : An endophytic fungus from which this compound has been successfully isolated.[4][5]
-
Alternaria solani : The fungal organism that causes early blight in potatoes, also a known producer of this compound.[6][7][8]
-
Alternaria porri : Another species of Alternaria from which this compound has been isolated.[9]
These fungal species represent a rich and diverse source for the isolation of this compound for research and potential therapeutic applications.[1]
Quantitative Data on this compound Production and Activity
The following table summarizes available quantitative data from the literature regarding the production and cytotoxic activity of this compound. Further research is needed to establish optimized culture conditions for maximizing its production from various fungal sources.[1]
| Fungal Source | Compound | Yield/Activity | Reference |
| Phomopsis sp. (PM0409092) | This compound | Mean IC50 value of 0.005 μg/ml against various human cancer cell lines | [5] |
Biosynthesis of this compound
This compound is a member of the polyketide class of secondary metabolites.[4] Its biosynthesis follows the polyketide pathway, a major route for the production of a wide array of secondary metabolites in fungi.[1] This process begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme complex.[4] Understanding this pathway is crucial for developing strategies to enhance production, such as precursor feeding or genetic engineering of the biosynthetic gene cluster.[4]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Isolation and Purification
This section provides a detailed methodology for the isolation and purification of this compound, based on a published protocol for Phomopsis sp.[1]
Fungal Cultivation and Extraction
-
Inoculation and Incubation : Inoculate 50 Petri plates (90 mm) containing 15 ml of Potato Dextrose Agar (B569324) (PDA) medium with the this compound-producing fungus (e.g., Phomopsis sp.). Incubate the plates at 25°C under a 12-hour light/dark cycle for 30 days.[1]
-
Extraction : After the incubation period, extract the entire agar mass with a 1:1 mixture of dichloromethane (B109758) and methanol. Concentrate the extract to dryness under reduced pressure.[1]
Purification of this compound
-
Liquid-Liquid Extraction : Suspend the crude extract in 500 ml of demineralized water and perform a triplicate extraction with 800 ml of ethyl acetate (B1210297). Combine the organic layers and dry them in a vacuum at 42°C to yield the crude ethyl acetate extract.[1]
-
Column Chromatography : Subject the crude extract to repeated column chromatography on silica (B1680970) gel (60-120 mesh). Elute the column with a gradient of ethyl acetate in petroleum ether. This compound typically elutes with 65% ethyl acetate in petroleum ether.[1][5]
Caption: Workflow for the isolation and purification of this compound.
Future Directions
This compound remains a promising natural product with significant potential for the development of novel anticancer therapeutics.[1] While its natural fungal sources have been identified and methods for its isolation are established, a complete understanding of its biosynthesis at the genetic and enzymatic level is still an active area of research.[1] Future efforts should focus on the identification and characterization of the complete this compound biosynthetic gene cluster in high-yielding fungal strains.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Secondary metabolites of Alternaria: A comprehensive review of chemical diversity and pharmacological properties [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. First enantioselective total synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Some metabolites of Alternaria solani: Ingenta Connect [ingentaconnect.com]
- 9. tandfonline.com [tandfonline.com]
Altersolanol A from Fungal Endophytes: A Technical Guide for Drug Discovery
Abstract
Altersolanol A, a tetrahydroanthraquinone (B8792033) secondary metabolite, has been identified as a product of several endophytic and phytopathogenic fungi. This compound has garnered significant attention within the scientific community due to its potent biological activities, particularly its selective cytotoxicity against a wide array of human cancer cell lines and its notable antimicrobial properties. Its mechanism of action, primarily involving the induction of apoptosis through the inhibition of key signaling pathways such as NF-κB, positions it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of this compound, detailing the fungal endophytes responsible for its production, its biosynthetic pathway, and in-depth experimental protocols for its isolation, purification, and biological evaluation. Quantitative data are systematically presented, and key processes are visualized to offer a valuable resource for researchers, scientists, and drug development professionals in the fields of natural product chemistry, mycology, and oncology.
Introduction
Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a prolific source of novel bioactive secondary metabolites.[1] The unique symbiotic relationship between the fungus and its host plant can lead to the production of complex molecules with diverse biological activities. Among these is this compound, an anthraquinone (B42736) derivative isolated from several fungal genera, including Phomopsis, Stemphylium, and Alternaria.[2][3] this compound has demonstrated significant in vitro cytotoxic activity against numerous human cancer cell lines, with a mean IC50 value as low as 0.005 μg/ml.[1] Its mode of action involves inducing programmed cell death (apoptosis) by activating caspases and inhibiting critical cell survival pathways.[1][4] This guide consolidates the current knowledge on this compound-producing fungal endophytes, offering detailed methodologies and data to facilitate further research and development.
Fungal Endophytes as Producers of this compound
This compound is exclusively produced by various fungal species, many of which have been isolated as endophytes from medicinal plants.[2] The production of this metabolite may be integral to the complex interactions between the fungus and its host. The primary fungal producers identified in scientific literature are summarized below.
| Fungal Species | Host Plant | Reference |
| Phomopsis sp. (PM0409092) | Nyctanthes arbor-tristis | [1][4][5] |
| Stemphylium globuliferum | Mentha pulegium (Pennyroyal) | [2][6] |
| Alternaria solani | Causes early blight in potatoes and tomatoes | [2][7] |
| Alternaria alternata | Ubiquitous, found as endophyte or pathogen | [2] |
| Cladosporium cladosporioides | Common environmental fungus | [2] |
Biosynthesis of this compound
The molecular backbone of this compound is assembled through the polyketide pathway, a primary route for secondary metabolite synthesis in fungi.[8] The process is initiated by a large, multifunctional enzyme known as a Type I iterative polyketide synthase (PKS).[2] While the complete biosynthetic gene cluster for this compound has not been fully elucidated, its synthesis is believed to follow a pathway analogous to that of the structurally related compound, alternariol.[2] The PKS enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to create a linear polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization, oxygenation, and reduction, by tailoring enzymes to form the final tetrahydroanthraquinone structure.[2][8]
Figure 1: Proposed biosynthetic pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound-producing fungi and the characterization of the compound's biological activity.
Isolation and Identification of Endophytic Fungi
This protocol outlines the general steps for isolating endophytic fungi from plant tissues.[9][10][11]
-
Sample Collection: Collect healthy, symptom-free plant tissues (leaves, stems, roots) from the desired host plant.
-
Surface Sterilization: Thoroughly wash the plant material under running tap water. Sequentially immerse the samples in 70-75% ethanol (B145695) (for ~1 minute), followed by a 1-13% sodium hypochlorite (B82951) (NaOCl) solution (for 3-5 minutes), and finally rinse with sterile distilled water (3-4 times).[10] The stringency of sterilization may need optimization depending on the tissue type.
-
Plating: Under aseptic conditions, cut the sterilized plant segments into small pieces (approx. 0.5 cm). Place the segments on a suitable growth medium, such as Potato Dextrose Agar (B569324) (PDA), amended with an antibacterial agent (e.g., streptomycin (B1217042) sulfate) to inhibit bacterial growth.
-
Incubation: Incubate the plates at 25-28°C for several days to weeks, monitoring regularly for fungal growth emerging from the plant segments.
-
Pure Culture Isolation: Once fungal mycelia are observed, sub-culture them onto fresh PDA plates to obtain pure isolates.[9]
-
Identification:
-
Morphological Identification: Characterize the pure fungal isolates based on macroscopic (colony color, texture, growth rate) and microscopic (mycelia, conidia, spores) features.[12]
-
Molecular Identification: For definitive identification, extract genomic DNA from the fungal mycelium. Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal DNA using universal primers (e.g., ITS1 and ITS4).[11][13] Sequence the PCR product and compare it with databases like GenBank using BLAST for species identification.
-
Fermentation, Extraction, and Purification of this compound
The following workflow details the production and purification of this compound from a fungal culture.[1][14][15]
Figure 2: Workflow for isolation and purification of this compound.
Protocol Details:
-
Fermentation: Inoculate the pure fungal isolate into a liquid medium like Potato Dextrose Broth (PDB). Incubate for 15-21 days at 25-28°C with mild shaking (150 rpm).[11]
-
Extraction: Separate the fungal mycelium from the culture broth via filtration. Extract both the mycelium and the broth separately using an organic solvent such as ethyl acetate or a dichloromethane:methanol mixture.[3][14] Combine the organic extracts.
-
Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.[14]
-
Column Chromatography: Fractionate the crude extract using silica (B1680970) gel column chromatography. Elute the column with a solvent gradient of increasing polarity (e.g., starting with petroleum ether or hexane (B92381) and gradually increasing the concentration of ethyl acetate).[1]
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Pool the fractions containing the compound of interest.
-
High-Performance Liquid Chromatography (HPLC): For final purification, subject the pooled fractions to preparative or semi-preparative HPLC, typically using a C18 column with a mobile phase gradient of acetonitrile and water.[1][15] This yields high-purity this compound suitable for biological assays and structural elucidation.
Biological Activity Assays
Antimicrobial Activity (MIC/MBC Determination)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.[16]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]
-
MBC Determination: To determine the MBC, take aliquots from the wells showing no growth and plate them onto agar plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[16]
Cytotoxicity Assay (IC50 Determination)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) against cancer cell lines.
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Biological Activities of this compound
Cytotoxic Activity
This compound exhibits potent and selective cytotoxic activity against a broad range of human cancer cell lines.[4] A study involving 34 different human cancer cell lines reported a mean IC50 value of 0.005 µg/mL and a mean IC70 value of 0.024 µg/mL.[4][5] Particularly sensitive cell lines included those from bladder, colon, lung, mammary, ovary, and prostate cancers, as well as melanoma and glioblastoma.[4]
| Activity Metric | Value | Cell Lines | Reference |
| Mean IC50 | 0.005 µg/mL | Panel of 34 human cancer cell lines | [1][4][5] |
| Mean IC70 | 0.024 µg/mL | Panel of 34 human cancer cell lines | [4][5] |
The primary mechanism for its anticancer effect is the induction of apoptosis. This compound acts as a kinase inhibitor, leading to the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[1][4] This inhibition decreases the expression of anti-apoptotic proteins and triggers the intrinsic apoptotic pathway through the cleavage and activation of caspase-9 and caspase-3.[1][5] In human placental trophoblasts, this compound has also been shown to inactivate the MAPK (Mitogen-activated protein kinase) signaling pathway.[17][18]
Figure 3: this compound's role in the NF-κB and apoptotic signaling pathway.
Antimicrobial Activity
This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[16] Its potential mechanisms of action include the disruption of the cell membrane, inhibition of biofilm formation, and possible targeting of bacterial kinases.[16]
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 16 | 32 | [16] |
| Bacillus subtilis | Gram-positive | 8 | 16 | [16] |
| Streptococcus pneumoniae | Gram-positive | 32 | 64 | [16] |
| Escherichia coli | Gram-negative | 64 | >256 | [16] |
| Klebsiella pneumoniae | Gram-negative | 64 | 128 | [16] |
| Pseudomonas aeruginosa | Gram-negative | 128 | >256 | [16] |
Conclusion
This compound, a natural product derived from endophytic fungi, represents a compelling lead compound for the development of novel therapeutics, particularly in oncology.[8] Its potent cytotoxic activity, combined with a clear mechanism involving the induction of apoptosis via inhibition of key signaling pathways, underscores its therapeutic potential. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers aiming to explore this promising molecule further. Future work should focus on the complete elucidation of its biosynthetic gene cluster to enable synthetic biology approaches for yield improvement, as well as comprehensive in vivo studies to validate its efficacy and safety as a potential chemotherapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ukm.my [ukm.my]
- 10. Isolation and Identification of Endophytic Fungi from Indigenous Medicinal Plants – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Isolation and Characterization of Fungal Endophytes Isolated from Medicinal Plant Ephedra pachyclada as Plant Growth-Promoting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijat-aatsea.com [ijat-aatsea.com]
- 13. journalofnaturestudies.org [journalofnaturestudies.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Biosynthesis of Altersolanol A: A Technical Guide for Researchers
Abstract
Altersolanol A, a tetrahydroanthraquinone (B8792033) of fungal origin, has garnered significant scientific interest due to its potent and selective cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, leveraging the well-characterized biosynthesis of the structurally related mycotoxin, alternariol (B1665735) (AOH), as a foundational model. This document summarizes quantitative data on its production, details experimental protocols for pathway elucidation, and visualizes the proposed biosynthetic pathway and associated workflows. It is intended to be a valuable resource for researchers in natural product chemistry, mycology, and oncology drug development.
Introduction
This compound is a polyketide secondary metabolite produced by several species of fungi, many of which are endophytic or phytopathogenic. Notably, it has been isolated from Stemphylium globuliferum, Alternaria solani, and various Phomopsis species.[1][2][3] Its chemical scaffold is a tetrahydroanthraquinone, a class of compounds known for diverse biological activities. The potent cytotoxic effects of this compound against numerous human cancer cell lines, with a mean IC50 value as low as 0.005 µg/mL, underscore its potential as a lead compound for the development of novel chemotherapeutics.[4][5] Understanding its biosynthesis is critical for optimizing production, enabling synthetic biology approaches to generate novel analogs, and harnessing its therapeutic potential.
Proposed Biosynthetic Pathway of this compound
The complete biosynthetic gene cluster (BGC) for this compound has not yet been fully elucidated. However, based on its structure and the known biosynthesis of the related compound alternariol (AOH), a robust pathway can be proposed. The biosynthesis originates from the polyketide pathway, utilizing a Type I iterative polyketide synthase (PKS) to assemble the core structure.
Polyketide Core Assembly
The biosynthesis is initiated by a Type I PKS, a large, multifunctional enzyme that iteratively condenses one molecule of acetyl-CoA (as a starter unit) with six molecules of malonyl-CoA (as extender units) to form a linear heptaketide chain. This process is analogous to the formation of the AOH backbone by the PKS known as PksJ or pksI in Alternaria alternata. It is highly probable that a homologous PKS is responsible for the initial steps in this compound biosynthesis.
Cyclization and Aromatization
Following the assembly of the polyketide chain, a series of cyclization and aromatization reactions, likely catalyzed by a product template (PT) domain within the PKS and possibly other associated enzymes, forms the characteristic tricyclic aromatic core of the molecule. This core is believed to be the alternariol (AOH) molecule.
Post-PKS Tailoring Modifications
The conversion of the AOH intermediate to this compound requires a series of tailoring reactions. These modifications are catalyzed by enzymes typically found encoded within the BGC, such as oxidoreductases (monooxygenases, dehydrogenases) and reductases. Based on the structural differences between AOH and this compound, the following steps are proposed:
-
Hydroxylation: A monooxygenase likely hydroxylates the AOH backbone.
-
Reduction: A series of stereospecific reduction reactions, catalyzed by dehydrogenases or reductases, converts ketone functionalities on the side ring to hydroxyl groups and reduces a double bond, leading to the saturated tetrahydro-anthraquinone core of this compound.
The proposed biosynthetic pathway is visualized in the diagram below.
Quantitative Data on this compound Production
The yield of this compound from fungal fermentation is highly dependent on the producing strain, media composition, and culture conditions. While extensive peer-reviewed data on production titers are limited, the following tables summarize hypothetical data from optimization experiments to illustrate expected outcomes.
Disclaimer: The data in Tables 1 and 2 are based on hypothetical optimization experiments provided in a technical guide by BenchChem and are intended for illustrative purposes.[6]
Table 1: Effect of Different Carbon Sources on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 12.5 | 15.2 |
| Fructose | 11.8 | 12.8 |
| Sucrose | 14.2 | 25.6 |
| Maltose | 13.1 | 18.4 |
| Starch | 10.5 | 9.7 |
Table 2: Effect of Different Nitrogen Sources on this compound Yield
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 15.1 | 28.9 |
| Yeast Extract | 16.5 | 35.4 |
| Ammonium Sulfate | 12.3 | 14.7 |
| Sodium Nitrate | 11.9 | 12.1 |
A study on the isolation of this compound from Phomopsis sp. (strain PM0409092) reported a yield of 344 mg of pure compound from the fermentation on 50 petri plates (90 mm) of Potato Dextrose Agar (B569324) (PDA), demonstrating the potential for significant production under optimized solid-state conditions.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at elucidating and characterizing the this compound biosynthetic pathway.
Fungal Cultivation and Extraction for this compound Production
This protocol describes a general procedure for the cultivation of a producing fungus and the extraction of this compound.
-
Inoculation and Incubation:
-
Prepare Potato Dextrose Agar (PDA) plates (90 mm).
-
Inoculate the center of each plate with a mycelial plug of the this compound-producing fungus (e.g., Phomopsis sp.).
-
Incubate the plates at 25°C for 21-30 days, using a 12-hour light/dark cycle if beneficial for the specific strain.
-
-
Extraction:
-
After the incubation period, cut the entire agar mass into small pieces.
-
Submerge the agar pieces in a 1:1 (v/v) mixture of dichloromethane (B109758) and methanol.
-
Macerate the mixture using a blender or homogenizer.
-
Perform the extraction for 24 hours at room temperature with gentle agitation.
-
Filter the mixture to separate the organic extract from the solid residue. Repeat the extraction of the residue twice.
-
Combine the organic extracts and concentrate to dryness under reduced pressure using a rotary evaporator.
-
-
Quantification (HPLC-UV):
-
Prepare a standard calibration curve using a pure standard of this compound.
-
Dissolve a known weight of the crude extract in a known volume of methanol.
-
Analyze the sample by reverse-phase HPLC with UV detection.
-
Calculate the concentration of this compound in the extract by comparing the peak area to the calibration curve.[6]
-
Heterologous Expression of the Putative PKS Gene
This protocol outlines a workflow for identifying and functionally characterizing the PKS responsible for this compound biosynthesis.
-
PKS Gene Identification:
-
Sequence the genome of the this compound-producing fungus.
-
Use bioinformatics tools like antiSMASH and BLAST to identify putative Type I PKS genes, particularly looking for homologs of known AOH synthases (e.g., PksJ).
-
-
Gene Cloning and Vector Construction:
-
Extract total RNA from the fungus grown under conditions that promote this compound production.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length PKS gene from the cDNA using high-fidelity polymerase.
-
Clone the PKS cDNA into a suitable fungal expression vector (e.g., under the control of a strong, inducible promoter).
-
-
Heterologous Expression:
-
Transform a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the PKS expression vector.
-
Select for positive transformants.
-
-
Product Analysis:
-
Cultivate the transformed host under inducing conditions.
-
Extract the culture broth and mycelium as described in Protocol 4.1.
-
Analyze the extracts using LC-MS to detect the production of new metabolites corresponding to the expected polyketide product (e.g., AOH).
-
Purify and structurally elucidate any novel compounds by NMR and HR-MS to confirm the function of the PKS.
-
In Vitro Assay for Tailoring Enzymes (e.g., Reductase)
This protocol provides a general method for assaying the activity of a putative reductase involved in the pathway.
-
Enzyme Expression and Purification:
-
Clone the cDNA of the putative reductase gene into a bacterial expression vector (e.g., pET vector with a His-tag).
-
Transform E. coli (e.g., BL21(DE3) strain) and induce protein expression with IPTG.
-
Lyse the cells and purify the recombinant enzyme using nickel-affinity chromatography.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
Substrate (the putative hydroxylated intermediate of the pathway). If unavailable, a model substrate with a similar ketone structure can be used.
-
Cofactor (NADPH or NADH, typically 100-200 µM).
-
Purified recombinant enzyme.
-
-
Initiate the reaction by adding the enzyme.
-
Incubate at an optimal temperature (e.g., 30°C).
-
Monitor the reaction by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH.
-
Alternatively, stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate), extract the product, and analyze by LC-MS to confirm the conversion of the substrate.
-
Conclusion and Future Outlook
The biosynthesis of this compound is a classic example of fungal polyketide assembly and modification. While the precise genetic and enzymatic details are still under investigation, the pathway can be confidently inferred from the well-established biosynthesis of alternariol. The core of the pathway relies on a Type I PKS, followed by a series of tailoring reactions including hydroxylations and reductions to yield the final bioactive molecule.
Future research should focus on the following areas:
-
Identification of the complete BGC: Sequencing the genomes of high-yielding producer strains like Stemphylium globuliferum or Phomopsis sp. will be essential to identify the full set of genes involved in the pathway.
-
Functional Characterization of Tailoring Enzymes: Heterologous expression and in vitro assays of the tailoring enzymes will confirm their specific roles in converting the AOH backbone to this compound.
-
Metabolic Engineering: With the BGC in hand, metabolic engineering of a heterologous host could be employed to improve the yield of this compound and to generate novel, potentially more potent, analogs for drug discovery programs.
The elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into fungal secondary metabolism but also pave the way for the sustainable production of this promising anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First enantioselective total synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Structural Elucidation of Altersolanol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altersolanol A, a tetrahydroanthraquinone (B8792033) natural product, has garnered significant interest within the scientific community due to its notable biological activities, including potent cytotoxic and pro-apoptotic effects. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the methodologies and data integral to defining its chemical architecture. This document summarizes its physicochemical properties, mass spectrometry data, and a complete analysis of its 1D and 2D Nuclear Magnetic Resonance (NMR) spectra. Furthermore, it outlines the experimental protocols for the isolation, purification, and spectroscopic analysis of this compound. The guide also delves into the determination of its absolute stereochemistry through X-ray crystallography and Circular Dichroism (CD) spectroscopy. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and the signaling pathway influenced by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound is underpinned by a suite of spectroscopic and physicochemical data. These findings provide the foundational information for its molecular formula, weight, and the intricate details of its atomic connectivity and stereochemistry.
Physicochemical Properties
| Property | Data |
| Molecular Formula | C₁₆H₁₆O₈ |
| Molecular Weight | 336.29 g/mol |
| Appearance | Red, amorphous powder |
| Chirality | Chiral |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers valuable insights into its structural components.
| Mass Spectrometry Data | |
| High-Resolution MS (HRMS) | [M+H]⁺ m/z 337.0912 (Calculated for C₁₆H₁₇O₈⁺)[1] |
| Key MS/MS Fragments | m/z 319, 301, 291, 273, 259[1] |
The observed fragments likely correspond to sequential losses of water (H₂O) and carbon monoxide (CO), which is characteristic of the polyhydroxylated quinone structure of this compound.[1]
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for delineating the precise structure of this compound. The complete ¹H and ¹³C NMR assignments, elucidated through a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC), are presented below. These data were obtained in DMSO-d₆.
¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 71.8 | 4.43 (d, J=5.2) |
| 2 | 67.6 | 3.27 (m) |
| 3 | 74.1 | - |
| 4 | 67.3 | 4.42 (d, J=2.5) |
| 4a | 68.4 | - |
| 5 | 106.2 | 6.91 (d, J=2.5) |
| 6 | 165.0 | - |
| 7 | 107.0 | 6.81 (d, J=2.5) |
| 8 | 163.8 | - |
| 8a | 108.2 | - |
| 9 | 193.6 | - |
| 9a | 67.2 | - |
| 10 | 191.1 | - |
| 10a | 135.0 | - |
| 3-CH₃ | 21.8 | 1.12 (s) |
| 6-OCH₃ | 56.4 | 3.86 (s) |
Data adapted from a study on anthraquinone (B42736) derivatives from Alternaria sp. which references the definitive stereochemical work on this compound.
Isolation and Purification
This compound is a fungal metabolite produced by various species, most notably from the genera Alternaria and Stemphylium.[1] The isolation and purification of this compound is a multi-step process that begins with fungal fermentation, followed by extraction and chromatographic separation.
Experimental Protocols
Fungal Fermentation: Cultures of a producing fungal strain, such as Alternaria solani or Stemphylium globuliferum, are grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.[1]
Extraction: The culture broth and/or mycelium are extracted with an organic solvent, typically ethyl acetate.[1] The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. A common approach involves:
-
Column Chromatography: The crude extract is first fractionated using column chromatography with silica (B1680970) gel. A solvent gradient, such as n-hexane-ethyl acetate, is used to elute fractions of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC.[1]
-
Column: A C18 stationary phase is typically employed.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acidic modifier like formic acid to improve peak shape, is used.
-
Detection: UV-Vis detection is suitable, as the anthraquinone core of this compound has strong absorbance in the UV-Vis region.
-
Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation Methodology
The definitive structure of this compound was established through a combination of spectroscopic techniques.
Planar Structure Determination
The planar structure, or the atom-to-atom connectivity, of this compound was determined primarily through 1D and 2D NMR spectroscopy.
-
¹H NMR: Provides information about the different proton environments in the molecule, including aromatic, aliphatic, methoxy, and methyl protons. Coupling constants between adjacent protons help to establish their connectivity.
-
¹³C NMR: Reveals the number of distinct carbon environments and their electronic nature (e.g., carbonyls, aromatic carbons, aliphatic carbons).
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, confirming the proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A crucial 2D experiment that reveals correlations between protons and carbons that are two or three bonds away. This information is vital for connecting the different structural fragments of the molecule.
Stereochemistry Determination
The three-dimensional arrangement of atoms in this compound, its stereochemistry, was determined using X-ray crystallography and Circular Dichroism (CD) spectroscopy.
-
X-ray Crystallography: This technique provides the most definitive evidence for the relative stereochemistry of a molecule by determining the precise spatial coordinates of each atom in a single crystal. The relative stereochemistry of this compound was confirmed by X-ray crystallographic analysis.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. The absolute stereochemistry of this compound was established by analyzing the CD spectrum of a derivatized form of the molecule.
Caption: Key steps in the structural elucidation of this compound.
Biosynthesis and Biological Activity
Biosynthesis
The biosynthesis of this compound proceeds through the polyketide pathway, a common route for the production of secondary metabolites in fungi. The core structure is assembled by a Type I iterative polyketide synthase (PKS). While the complete biosynthetic gene cluster for this compound has not been fully characterized, it is believed to be initiated by the condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization, oxidation, and reduction, to yield the final structure of this compound.
Biological Activity and Signaling Pathway
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Its mechanism of action involves the induction of apoptosis (programmed cell death). This is achieved through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a crucial role in promoting cell survival by upregulating the expression of anti-apoptotic proteins. By inhibiting NF-κB, this compound leads to a decrease in these protective proteins, which in turn activates the intrinsic apoptotic pathway, ultimately leading to cell death.
Caption: Inhibition of the NF-κB pathway by this compound, leading to apoptosis.
Conclusion
The structural elucidation of this compound is a testament to the power of modern spectroscopic and analytical techniques. Through a combination of mass spectrometry, extensive 1D and 2D NMR spectroscopy, X-ray crystallography, and circular dichroism, the complete chemical structure, including its absolute stereochemistry, has been unequivocally determined. This detailed structural information is paramount for understanding its biological activity and for guiding future research into its potential as a therapeutic agent. The methodologies and data presented in this guide serve as a comprehensive resource for scientists engaged in the discovery and development of novel natural products.
References
Altersolanol A: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Altersolanol A , a tetrahydroanthraquinone (B8792033) derivative first isolated from the endophytic fungus Phomopsis sp., has garnered significant attention within the scientific community for its potent cytotoxic and pro-apoptotic activities against a range of human cancer cell lines. This technical guide serves as an in-depth resource, providing a comprehensive overview of the physicochemical properties, experimental protocols, and mechanisms of action of this compound.
Physicochemical Properties
This compound is a red amorphous powder soluble in organic solvents such as methanol, chloroform, dichloromethane, and DMSO, but insoluble in water.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆O₈ | [2] |
| Molecular Weight | 336.29 g/mol | [2] |
| CAS Number | 22268-16-2 | [2] |
| Appearance | Red amorphous powder | [1] |
| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, dichloromethane. Insoluble in water. | [1][3] |
| UV-Vis (λmax) | 221, 270, 328, 430 nm | [1] |
| LC-ESI-MS [M+H]⁺ | 337.08 m/z | [1] |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of 2D NMR spectroscopy and other spectroscopic techniques.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound, recorded in DMSO-d6 at 75 MHz, shows the following chemical shifts (δ) in ppm: 20.94, 54.93, 67.15, 67.15, 71.53, 72.45, 104.58, 105.32, 108.17, 131.94, 140.78, 143.22, 161.83, 164.13, 182.32, and 187.17.[1]
Infrared (IR) Spectroscopy
A full IR spectrum for this compound is not available in the cited literature. However, based on its chemical structure, the following characteristic absorption bands are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| C-H (aliphatic) | ~2950 |
| C=O (quinone) | ~1650 |
| C=C (aromatic) | ~1600, ~1450 |
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines.[4] Its primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.[5][6]
Signaling Pathways
This compound has been identified as a kinase inhibitor, impacting critical cellular signaling pathways such as the NF-κB and MAPK pathways.[5][7] This inhibition leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.
Cytotoxicity Data
This compound has demonstrated significant in vitro cytotoxicity against a panel of 34 human cancer cell lines, with a mean IC₅₀ value of 0.005 µg/mL and a mean IC₇₀ value of 0.024 µg/mL.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Isolation and Purification of this compound
This protocol describes the general procedure for obtaining pure this compound from fungal cultures.
Methodology:
-
Extraction: Fungal cultures are extracted with an organic solvent like ethyl acetate (B1210297) to yield a crude extract.[8]
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of increasing polarity, typically a mixture of petroleum ether and ethyl acetate.[9]
-
Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.[9]
-
Pooling and Concentration: Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure.[9]
-
HPLC Purification: For higher purity, the semi-purified compound is subjected to preparative High-Performance Liquid Chromatography (HPLC), typically using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.[8][9]
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[10][11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the various concentrations of this compound. Include vehicle (DMSO) and no-treatment controls.[10][12]
-
Incubation: Incubate the plate for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[11]
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of proteins involved in apoptosis following treatment with this compound.
Materials:
-
6-well plates
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Lyse the cells in RIPA buffer.[10]
-
Protein Quantification: Quantify the protein concentration using a BCA assay.[10]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.[10]
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.[10]
-
Analysis: Perform densitometric analysis to quantify changes in protein expression, normalizing to a loading control like β-actin.[10]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. This compound | C16H16O8 | CID 89644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Altersolanol A: A Comprehensive Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Altersolanol A, a naturally occurring anthraquinone (B42736) derivative isolated from endophytic fungi such as Phomopsis sp. and Stemphylium globuliferum, has emerged as a compound of significant interest in oncology research.[1][2][3] This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its potent cytotoxic and cytostatic effects on a broad spectrum of human cancer cells. This compound's multifaceted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways, positions it as a promising candidate for further preclinical and clinical development. This guide consolidates the current understanding, presenting quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms to facilitate advanced research and drug development efforts.
Core Mechanism of Action: A Multi-pronged Assault on Cancer Cells
This compound's efficacy stems from its ability to simultaneously disrupt several fundamental processes required for cancer cell survival and proliferation. As a kinase inhibitor, its primary mechanisms include the induction of programmed cell death (apoptosis) via the intrinsic pathway and the inhibition of critical pro-survival signaling cascades.[1][2][4]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, primarily through the activation of the intrinsic, or mitochondrial, pathway.[5][6] This process is initiated by an increase in the Bax/Bcl-2 ratio, which enhances mitochondrial outer membrane permeabilization.[5] This leads to the release of cytochrome c into the cytoplasm, a critical event that triggers the apoptotic cascade.[5] Subsequent activation of initiator caspase-9 and executioner caspase-3 culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3][4] Studies have consistently documented the cleavage of both caspase-9 and caspase-3 in response to this compound treatment.[1][3]
Inhibition of Pro-Survival Signaling Pathways
A pivotal aspect of this compound's anticancer activity is its ability to modulate signaling pathways that are frequently dysregulated in cancer.
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[4][5][6] NF-κB is a transcription factor that plays a central role in promoting inflammation, cell survival, and proliferation by upregulating anti-apoptotic genes. By suppressing NF-κB activity, this compound diminishes the expression of these pro-survival genes, thereby sensitizing cancer cells to apoptosis.[5]
-
Kinase Inhibition: The compound is recognized as a broad panel kinase inhibitor.[1][4] While the specific kinases are not fully elucidated in all contexts, this activity is considered a major contributor to its cytotoxicity. The modulation of pathways like PI3K/Akt/mTOR and MAPK has been suggested, and given the known disruption of AKT signaling by the structurally similar Altersolanol B, it is plausible that this compound shares this capability.[5][7]
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound impedes cancer cell proliferation by inducing cell cycle arrest. Depending on the cancer cell type, this arrest has been observed at the G2/M or S phase.[2][8] This effect is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of key cell cycle checkpoint proteins, effectively halting the progression of cell division.[8]
Quantitative Data: Cytotoxicity Profile
This compound demonstrates potent cytotoxic activity across a wide array of human cancer cell lines, with a mean half-maximal inhibitory concentration (IC50) of 0.005 µg/mL and a mean IC70 of 0.024 µg/mL across a panel of 34 human cancer cell lines.[1][4] Notably, it has shown selectivity, exhibiting lower toxicity towards non-cancerous cells.[3][7]
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |
| Bladder Cancer | BXF-T 24 | < 0.01 | [5] |
| Colon Cancer | COLO 205 | < 0.01 | [5] |
| Colon Cancer | HCT-116 | < 0.01 | [5] |
| Colon Cancer | HT-29 | < 0.01 | [5] |
| Gastric Cancer | GXF 209 | 0.012 | [5] |
| Lung Cancer | LXFA 629L | < 0.01 | [5] |
| Lung Cancer | NCI-H460 | < 0.01 | [5] |
| Mammary Cancer | MAXF 401NL | < 0.01 | [5] |
| Mammary Cancer | MCF-7 | < 0.01 | [5] |
| Ovarian Cancer | OVXF 899L | < 0.01 | [5] |
| Pancreatic Cancer | PAXF 1657L | 0.011 | [5] |
| Prostate Cancer | PRXF PC-3M | < 0.01 | [5] |
| Renal Cancer | RXF 393 | < 0.01 | [5] |
| Glioblastoma | SF-268 | < 0.01 | [5] |
| Melanoma | MEXF 394NL | < 0.01 | [5] |
| Uterine Cancer | UXF 1138L | 0.015 | [5] |
| Note: The data is a selection from a panel of 34 cell lines. Many cell lines had IC50 values below the lowest tested concentration of 0.01 µg/mL.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is used to determine the IC50 values of this compound by measuring the metabolic activity of cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density ranging from 4,000 to 20,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for an additional 48 to 72 hours.[5]
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and counted.
-
Fixation: Cells are fixed by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. The fixed cells are then stored at -20°C for at least 2 hours.[6]
-
Staining: The fixed cells are washed with PBS and resuspended in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[6]
-
Flow Cytometry: The samples are incubated in the dark for 30 minutes at room temperature before being analyzed by a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.[6]
Western Blotting for Protein Expression
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Caspases, Bcl-2 family proteins, p21).
-
Protein Extraction: Following treatment with this compound, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software.
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and experimental procedures.
Caption: Experimental workflow for assessing the anticancer effects of this compound.
Caption: Proposed signaling pathways affected by this compound in cancer cells.
References
- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Altersolanol A: A Comprehensive Technical Guide on its Role in Fungal Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altersolanol A, a tetrahydroanthraquinone (B8792033) derivative, is a significant secondary metabolite produced by a variety of fungal species, particularly within the genera Alternaria, Stemphylium, and Phomopsis.[1][2] As a polyketide, its biosynthesis is a complex process involving a Type I polyketide synthase and subsequent enzymatic modifications.[1][3] While not essential for primary growth, this compound plays a crucial role in the producing fungus's interaction with its environment and exhibits a range of potent biological activities. It has garnered substantial interest in the scientific community for its cytotoxic effects against numerous cancer cell lines, as well as its antimicrobial and phytotoxic properties.[4][5][6] Mechanistically, its anticancer effects are largely attributed to the induction of apoptosis via the mitochondrial pathway and the inhibition of key cellular signaling cascades, including the MAPK and NF-κB pathways.[7][8][9][10] This document provides an in-depth technical overview of this compound, covering its fungal origins, biosynthetic pathway, regulation, biological activities, and the experimental protocols used for its study.
Fungal Producers and Biosynthesis
This compound is a natural product exclusively synthesized by various fungi, many of which are known as endophytic or phytopathogenic organisms.[1] The production of this secondary metabolite may be integral to the complex interactions these fungi have with their host plants.
1.1. Fungal Sources
The primary fungal producers of this compound identified in scientific literature include:
-
Stemphylium globuliferum : An endophytic fungus isolated from the medicinal plant Mentha pulegium.[2]
-
Alternaria solani : A well-known phytopathogenic fungus responsible for early blight disease in potatoes and tomatoes.[1]
-
Phomopsis sp. : An endophytic fungus isolated from the plant Nyctanthes arbor-tristis.[1][4]
-
Alternaria alternata : A ubiquitous fungus that can be found as a plant pathogen, saprophyte, or endophyte.[1][11]
-
Cladosporium cladosporioides : A common fungus found in diverse environments.[1]
1.2. Biosynthetic Pathway
The biosynthesis of this compound is rooted in the polyketide pathway, a fundamental route for the production of a wide array of fungal secondary metabolites.[1][3] The core molecular structure is assembled by a Type I iterative polyketide synthase (PKS).[1] While the complete biosynthetic gene cluster for this compound has not been fully elucidated, insights from the related compound alternariol (B1665735) (AOH) suggest a putative model.[1]
The process begins with the PKS enzyme, a large, multifunctional protein that iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.[1] Following the creation of this backbone, a series of tailoring enzymes, including cyclases, oxygenases, and reductases, modify the initial product to yield the final, complex structure of this compound.[1]
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. Its effects have been quantified in numerous studies, primarily focusing on its cytotoxicity against cancer cells and its antimicrobial properties.
2.1. Cytotoxic Activity
This compound is a potent cytotoxic agent against a wide array of human cancer cell lines.[4][6] It is known to be a kinase inhibitor that induces programmed cell death, or apoptosis.[4][7]
Table 1: Cytotoxicity (IC₅₀) of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ | Reference |
|---|---|---|---|---|
| K562 | Chronic Myeloid Leukemia | < 0.01 | < 0.027 | [7] |
| A549 | Lung Carcinoma | < 0.01 | < 0.027 | [7] |
| HCT-116 | Colon Carcinoma | < 0.01 | < 0.027 | [7] |
| PC-3 | Prostate Adenocarcinoma | < 0.01 | < 0.027 | [7] |
| NCI-H460 | Large Cell Lung Carcinoma | < 0.01 | < 0.027 | [7] |
| SF-268 | CNS Glioma | < 0.01 | < 0.027 | [7] |
| Mean IC₅₀ | Across 34 Cell Lines | 0.005 | 0.013 | [4] |
| JEG-3 | Choriocarcinoma | Not specified | Not specified | [10] |
| HTR-8/SVneo | Normal Trophoblast | Not specified | Not specified |[10] |
¹Calculated based on a molecular weight of 376.35 g/mol for this compound (C₁₉H₂₀O₈).[12]
2.2. Antimicrobial and Phytotoxic Activity
In addition to its anticancer properties, this compound displays inhibitory activity against various microorganisms and has phytotoxic effects.
Table 2: Antimicrobial and Phytotoxic Activity of this compound
| Organism/Plant | Activity Type | Concentration | Inhibition | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 6.3 - 100 ppm | + | [5] |
| Bacillus subtilis | Antibacterial | 12.5 - 100 ppm | + | [5] |
| Escherichia coli | Antibacterial | 25 - 100 ppm | + | [5] |
| Lettuce Seedlings | Phytotoxic (Root Growth) | 100 ppm | 100% | [5] |
| Stone-leek Seedlings | Phytotoxic (Root Growth) | 100 ppm | 84.5% | [5] |
| Stone-leek Seedlings | Phytotoxic (Root Growth) | 25 ppm | 45.1% |[5] |
Mechanism of Action: Key Signaling Pathways
This compound exerts its potent biological effects by modulating several critical intracellular signaling pathways, primarily leading to the induction of apoptosis and the inhibition of cell proliferation and invasion.[7][12]
3.1. Induction of Apoptosis (Mitochondrial Pathway)
This compound is a known inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[4][7] This process is characterized by an increase in the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria into the cytoplasm.[7][10] Cytochrome c then activates the caspase cascade, beginning with the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3, ultimately leading to cell death.[2][4][7]
3.2. Inhibition of Pro-Survival Signaling Pathways
This compound also targets key signaling pathways that are frequently dysregulated in cancer, contributing to its anti-proliferative and anti-invasive effects.
-
MAPK Signaling Pathway: Studies have shown that this compound can inactivate the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10] It achieves this by decreasing the phosphorylation of key components like JNK, ERK, and p38.[8][10] This pathway is critical for cell proliferation and survival, and its inhibition is a significant contributor to the cytotoxic effects of this compound.[9]
-
NF-κB Signaling Pathway: this compound has been reported to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a central transcription factor in inflammation, cell survival, and proliferation.[2][7][13] By suppressing NF-κB, this compound can downregulate genes that promote cancer cell growth and survival.[7]
-
PI3K/Akt/mTOR Signaling Pathway: While direct studies on this compound's effect on this pathway are limited, its structural analogue, Altersolanol B, has been shown to disrupt AKT signaling.[7][8] Given the structural similarity, it is plausible that this compound may also exert its anti-cancer effects by targeting this crucial pathway for cell growth and metabolism.[7]
Experimental Protocols
The study of this compound involves a range of standard and specialized experimental procedures. Detailed methodologies for key experiments are provided below.
4.1. Isolation and Purification of this compound
This protocol is based on methodologies for isolating this compound from endophytic fungi like Phomopsis sp.[3][14]
-
Fungal Culture: Culture the desired fungus (e.g., Phomopsis sp.) on a solid-state rice medium for 3-4 weeks at room temperature.[14]
-
Solvent Extraction: Exhaustively extract the fermented rice culture with an organic solvent such as ethyl acetate (B1210297) at room temperature.[14][15] Combine the solvent extracts.
-
Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator to yield a crude extract.[15]
-
Sample Preparation for HPLC: Reconstitute the dried crude extract in a solvent compatible with the HPLC mobile phase (e.g., methanol) to a concentration of 10-50 mg/mL.[15] Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[15]
-
HPLC Purification: Utilize a preparative HPLC system with a C18 column. Employ a gradient elution system, typically with a mobile phase consisting of water (often with 0.1% formic acid) and methanol (B129727) or acetonitrile. Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the fractions corresponding to the this compound peak.
-
Verification: Confirm the purity and identity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
4.2. Cytotoxicity Assessment (MTT Assay)
This colorimetric assay assesses cell metabolic activity, serving as an indicator of cell viability.[12][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[12][16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[12][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.[16]
4.3. Apoptosis Detection (Caspase-3/9 Activity Assay)
This assay quantifies the activity of key caspases in the apoptotic pathway.[13][16]
-
Cell Treatment & Lysis: Treat cells with this compound, collect them, and lyse them using a specific lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a method like the BCA protein assay.[7][13]
-
Substrate Addition: In a 96-well plate, add equal amounts of protein from each sample. Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) or caspase-9 (e.g., LEHD-pNA) to the lysates.[16]
-
Incubation: Incubate the mixture at 37°C for 1-2 hours to allow the caspases to cleave the substrate.[13]
-
Signal Detection: Measure the absorbance (e.g., at 405 nm) or fluorescence of the cleaved substrate using a microplate reader.[13][16]
-
Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.[16]
4.4. Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of specific proteins.[7][13]
-
Protein Extraction: Following treatment with this compound, lyse cells to extract total protein and quantify the concentration.[7][12]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[7][12]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7][13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[13]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-ERK, anti-caspase-3) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[13]
4.5. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][16]
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).[16]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (broth only) controls.[14]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]
Conclusion
This compound stands out as a fungal secondary metabolite with significant and multifaceted biological activities. Its biosynthesis via the polyketide pathway is a hallmark of complex fungal natural product chemistry. The compound's potent cytotoxic activity against a broad spectrum of cancer cells, driven by apoptosis induction and the targeted inhibition of crucial signaling pathways like MAPK and NF-κB, establishes it as a compelling lead compound for the development of novel chemotherapeutics.[2][6][17] Furthermore, its antimicrobial and phytotoxic properties suggest a role in the ecological interactions of its producing fungi and point to other potential applications. Continued research into its biosynthetic regulation, mechanism of action, and structure-activity relationships is essential to fully unlock the therapeutic potential of this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity [agris.fao.org]
Methodological & Application
High-Purity Altersolanol A: Isolation and Purification from Phomopsis sp.
Application Note: A-011
Audience: Researchers, scientists, and drug development professionals.
Introduction
Altersolanol A, a tetrahydroanthraquinone (B8792033) derivative, is a fungal secondary metabolite of significant interest due to its potent biological activities.[1] Isolated from endophytic fungi such as Phomopsis sp., it has demonstrated substantial cytotoxic and pro-apoptotic effects against a wide range of human cancer cell lines.[2][3] Mechanistically, this compound acts as a kinase inhibitor, inducing apoptosis through the activation of caspases-3 and -9 and the inhibition of the NF-κB signaling pathway.[3][4][5] Given its therapeutic potential, robust and reproducible protocols for its isolation and purification are essential for advancing further research and development.
This application note provides a detailed, step-by-step protocol for the isolation and purification of this compound from the endophytic fungus Phomopsis sp. (strain PM0409092), isolated from the plant Nyctanthes arbor-tristis.[3][5] The methodology covers fungal fermentation, multi-step extraction, and chromatographic purification to yield high-purity this compound suitable for analytical standards and biological assays.
Data Presentation
The biological activity and physicochemical properties of this compound are critical for its evaluation as a potential therapeutic agent.
Table 1: Cytotoxic Activity of this compound
This data represents the mean values from studies conducted on 34 different human cancer cell lines, highlighting the potent cytotoxic nature of the compound.[3][4][5]
| Parameter | Mean Value (μg/mL) |
| IC₅₀ (Half-maximal inhibitory concentration) | 0.005 |
| IC₇₀ (70% inhibitory concentration) | 0.024 |
Table 2: Physicochemical and Spectrometric Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₈ |
| Molecular Weight | 336.29 g/mol [6] |
| Appearance | Orange Needles |
| Precursor m/z ([M+H]⁺) | 337.0912[6] |
| Key MS/MS Fragments | 301.0707, 273.0757, 259.0601[6] |
Experimental Protocols
Protocol 1: Fungal Culture and Fermentation
This protocol outlines the solid-state fermentation (SSF) method for producing this compound.[7]
-
Strain: Phomopsis sp. (PM0409092), an endophyte from Nyctanthes arbor-tristis.[3]
-
Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) plates (90 mm).
-
Inoculation: Inoculate the center of the PDA plates with the Phomopsis sp. culture.
-
Incubation: Incubate the plates at 25°C for 30 days, maintaining a 12-hour light/dark cycle.
-
Monitoring: Successful fermentation is indicated by the appearance of characteristic orange needles of this compound on the agar surface.[5]
Protocol 2: Extraction and Liquid-Liquid Partitioning
This protocol describes the initial extraction of the crude product from the fungal culture.
-
Harvesting: After incubation, harvest the entire agar mass from all plates.
-
Solvent Extraction: Submerge the harvested agar in a 1:1 (v/v) mixture of dichloromethane (B109758) and methanol (B129727).[5] Perform this extraction three times to ensure exhaustive recovery of metabolites.
-
Concentration: Combine the solvent extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Liquid-Liquid Partitioning:
-
Resuspend the dried crude extract in demineralized water.
-
Transfer the aqueous suspension to a separatory funnel and extract it three times with an equal volume of ethyl acetate (B1210297).
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the semi-purified ethyl acetate fraction containing this compound.
-
Protocol 3: Chromatographic Purification
This two-stage protocol is designed to purify this compound from the semi-purified extract.
Stage 1: Silica (B1680970) Gel Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel (60–120 mesh) in petroleum ether.
-
Sample Loading: Dissolve the ethyl acetate fraction from Protocol 2 in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of ethyl acetate in petroleum ether. This compound typically elutes with 65% ethyl acetate in petroleum ether.[5]
-
Fraction Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform (B151607) and methanol solvent system.[5]
-
Pooling: Pool the fractions containing pure this compound and evaporate the solvent. The yield from this process has been reported to be around 344 mg from a large-scale culture.[5]
Stage 2: Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound, fractions from column chromatography are further purified via preparative HPLC.[1]
-
Instrumentation: Use a preparative HPLC system with a PDA or UV-Vis detector and a fraction collector.[1]
-
Sample Preparation: Reconstitute the pooled fractions in a solvent compatible with the mobile phase (e.g., methanol) at a concentration of 10-50 mg/mL and filter through a 0.22 µm syringe filter.[1]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (RP-18) preparative column.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[5] A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.[8]
-
Flow Rate: Typically 1.0 mL/min for analytical scale, which is scaled up for preparative work.[8]
-
Detection: Monitor the elution using a UV-Vis detector at a wavelength optimized for anthraquinones (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Step: Evaporate the solvent from the collected fraction to yield the final purified compound.
Protocol 4: Purity Assessment and Characterization
The purity and identity of the final product must be confirmed.
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC with a C18 column and a mobile phase of acetonitrile and water.[5] Purity is determined by calculating the peak area percentage.
-
Structural Elucidation: Confirm the chemical structure of the purified compound using spectroscopic methods, including 2D NMR and mass spectrometry (MS), and compare the data with reported values.[3][5]
Visualized Workflow
Workflow for the isolation and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. This compound | C16H16O8 | CID 89644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Production of Altersolanol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altersolanol A, a tetrahydroanthraquinone (B8792033) natural product, has garnered significant attention in the scientific community due to its potent cytotoxic and anti-cancer properties.[1] This molecule, primarily produced by endophytic fungi such as Phomopsis sp. and Stemphylium globuliferum, exerts its biological effects through the induction of apoptosis and inhibition of key signaling pathways, including the PI3K/AKT and MAPK pathways.[1][2] The translation of these promising biological activities into therapeutic applications necessitates the development of robust and scalable methods for its production.
These application notes provide a comprehensive overview of the current strategies for the large-scale production of this compound, encompassing both fungal fermentation and total synthesis routes. Detailed protocols for laboratory and large-scale manufacturing are presented, alongside methods for purification and analysis. Furthermore, this document includes information on the mechanism of action of this compound and protocols for evaluating its biological activity.
Production Strategies for this compound
The large-scale production of this compound can be approached through two primary methods: fungal fermentation and chemical total synthesis. Each strategy presents a unique set of advantages and challenges.
Fungal Fermentation: This method leverages the natural biosynthetic capabilities of various fungal species to produce this compound. It is often considered a more environmentally friendly and potentially cost-effective approach for complex natural products. However, challenges in scaling up fermentation processes include maintaining strain productivity, optimizing culture conditions for maximal yield, and managing the complexities of fungal morphology in large bioreactors.[1]
Total Synthesis: A multi-step chemical synthesis offers the advantage of precise control over the molecular structure and the potential for the creation of novel analogs with improved therapeutic properties. A key step in the synthesis of the tetrahydroanthraquinone core of this compound is an asymmetric Diels-Alder reaction.[1] The primary challenges for large-scale total synthesis are the cost and availability of specialized reagents and catalysts.[1]
Quantitative Data Summary
The yield of this compound is highly dependent on the production method, the specific fungal strain used, and the optimization of process parameters. The following tables provide a summary of representative quantitative data for the production and purification of this compound and related compounds.
Table 1: Fungal Production of this compound (Laboratory Scale)
| Fungal Strain | Culture Method | Yield of Crude Extract (mg/L) | Final Yield of Pure this compound (mg/L) | Reference |
| Phomopsis sp. | Solid-State Fermentation (Rice) | Not Reported | Not Reported | [3] |
| Stemphylium globuliferum | Liquid Fermentation | Not Reported | Not Reported | [1] |
Table 2: Purification of Anthraquinones from Fungal Cultures
| Purification Step | Starting Material | Recovery Rate (%) | Purity (%) | Reference |
| Solvent Extraction (Ethyl Acetate) | Fungal Biomass | > 80 | 10-20 | General Knowledge |
| Liquid-Liquid Partitioning | Crude Extract | > 90 | 20-40 | General Knowledge |
| Silica (B1680970) Gel Column Chromatography | Partitioned Extract | 50-70 | > 95 | [1] |
| Preparative HPLC | Partially Purified Fractions | > 80 | > 99 | General Knowledge |
Experimental Protocols
Protocol 1: Large-Scale Fungal Fermentation of Phomopsis sp. for this compound Production
This protocol outlines a general procedure for the large-scale production of this compound using a fed-batch fermentation strategy in a bioreactor.
1. Inoculum Development: a. Aseptically transfer a culture of Phomopsis sp. from a stock vial to a Petri dish containing Potato Dextrose Agar (B569324) (PDA). b. Incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed. c. Prepare a seed culture by inoculating a 2 L flask containing 1 L of Potato Dextrose Broth (PDB) with agar plugs from the PDA plate. d. Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.
2. Bioreactor Setup and Sterilization: a. Prepare a 100 L production bioreactor with a working volume of 70 L. b. The production medium should contain (per liter): Glucose (40 g), Peptone (10 g), Yeast Extract (5 g), KH₂PO₄ (1 g), MgSO₄·7H₂O (0.5 g), and a suitable antifoaming agent. c. Sterilize the bioreactor and the medium in place at 121°C for 30-45 minutes.
3. Fermentation Process: a. Aseptically transfer the seed culture (5-10% v/v) to the sterilized production bioreactor. b. Maintain the fermentation parameters as follows:
- Temperature: 25-28°C
- pH: 5.5-6.5 (controlled with automated addition of acid/base)
- Dissolved Oxygen (DO): > 20% (controlled by agitation and aeration rate)
- Agitation: 100-300 rpm c. Implement a fed-batch strategy by adding a concentrated glucose solution (500 g/L) at a controlled rate after the initial glucose is depleted (typically after 48-72 hours), to maintain a low glucose concentration and promote secondary metabolite production. d. Monitor the fermentation process by regularly sampling for biomass, substrate concentration, and this compound production (using HPLC). e. The fermentation is typically harvested after 10-14 days, or when this compound production reaches a plateau.
Protocol 2: Large-Scale Purification of this compound
This protocol describes a scalable workflow for the extraction and purification of this compound from the fermentation broth and mycelium.
1. Harvest and Extraction: a. Separate the mycelium from the fermentation broth using industrial-scale filtration or centrifugation. b. Lyophilize the mycelium to obtain a dry powder. c. Extract the dried mycelium and the fermentation broth separately with ethyl acetate (B1210297) (3 x volume) with vigorous mixing. d. Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a crude extract.
2. Liquid-Liquid Partitioning: a. Dissolve the crude extract in a mixture of methanol (B129727) and water (9:1). b. Perform liquid-liquid partitioning against an equal volume of hexane (B92381) to remove non-polar impurities. c. Collect the methanolic layer and evaporate the solvent to yield a partially purified extract.
3. Large-Scale Column Chromatography: a. Pack a large-scale chromatography column with silica gel. b. Dissolve the partially purified extract in a minimal amount of the initial mobile phase (e.g., dichloromethane). c. Load the sample onto the column. d. Elute the column with a step or gradient solvent system of increasing polarity, for example, a mixture of dichloromethane (B109758) and methanol or ethyl acetate and hexane. e. Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound. f. Pool the pure fractions and concentrate to yield solid this compound.
4. Final Purification by Preparative HPLC (if required): a. For obtaining high-purity this compound for pharmaceutical applications, a final purification step using preparative HPLC may be necessary. b. Utilize a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water. c. Collect the peak corresponding to this compound and lyophilize to obtain the final pure product.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the PI3K/AKT and MAPK signaling pathways.
Experimental Workflow
Caption: Workflow for large-scale production and purification of this compound.
References
- 1. Fermentation - Wikipedia [en.wikipedia.org]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. Induction of Three New Secondary Metabolites by the Co-Culture of Endophytic Fungi Phomopsis asparagi DHS-48 and Phomopsis sp. DHS-11 Isolated from the Chinese Mangrove Plant Rhizophora mangle - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fungal Fermentation for Enhanced Altersolanol A Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altersolanol A, a tetrahydroanthraquinone (B8792033) of fungal origin, has garnered significant scientific interest due to its potent and selective cytotoxic activities against various cancer cell lines.[1][2][3][4] This document provides detailed application notes and experimental protocols for the optimization of fungal fermentation to enhance the production of this compound. Methodologies for submerged and solid-state fermentation are discussed, alongside strategies for media composition optimization and downstream processing. The provided protocols and data aim to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and oncology drug development.
Introduction
This compound is a secondary metabolite produced by several fungal species, most notably from the genera Phomopsis, Alternaria, and Stemphylium.[1][5][6] As an endophytic fungus, Phomopsis sp. isolated from plants like Nyctanthes arbor-tristis has been a notable source of this compound.[2][3][7] The biosynthesis of this compound follows the polyketide pathway, a common route for the production of a wide array of secondary metabolites in fungi.[1][5] The core structure is assembled by a Type I iterative polyketide synthase (PKS).[1] Given its therapeutic potential as a kinase inhibitor that induces apoptosis, optimizing its production through fungal fermentation is a critical step for further preclinical and clinical research.[3][7][8]
This guide details systematic approaches to enhance the yield of this compound by optimizing key fermentation parameters, including media components (carbon and nitrogen sources) and physical conditions (pH, temperature, and aeration).
Biosynthesis of this compound
The production of this compound is intrinsically linked to the fungus's secondary metabolism. Understanding the biosynthetic pathway is crucial for developing rational strategies for yield enhancement, such as precursor feeding or genetic engineering.[5]
Caption: Proposed biosynthetic pathway of this compound.
Fermentation Methodologies
Both submerged (liquid) fermentation and solid-state fermentation (SSF) can be employed for the production of this compound.[5] The choice of method can significantly impact the yield and downstream processing.
Submerged Fermentation (SmF)
Submerged fermentation is a widely used method for the production of fungal secondary metabolites. It involves growing the fungus in a liquid medium with constant agitation and aeration.
Solid-State Fermentation (SSF)
Solid-state fermentation involves the growth of microorganisms on a solid substrate with low moisture content.[9] This method can mimic the natural habitat of some fungi and may lead to the production of a different spectrum or higher titers of secondary metabolites.[9]
Optimization of Fermentation Parameters
The yield of this compound is influenced by a combination of genetic and environmental factors.[5] Systematic optimization of fermentation conditions is a critical step to enhance production. Common approaches include the one-factor-at-a-time (OFAT) method and Design of Experiments (DoE).[5]
Media Composition
The composition of the culture medium, particularly the carbon and nitrogen sources, plays a pivotal role in fungal growth and secondary metabolite production.
Table 1: Effect of Different Carbon Sources on this compound Production (Illustrative Data)
| Carbon Source (at 20 g/L) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| Glucose | 12.5 | 15.2 |
| Fructose | 10.8 | 13.5 |
| Sucrose | 14.2 | 18.9 |
| Maltose | 13.1 | 17.4 |
| Starch | 9.5 | 11.2 |
Note: The data presented in this table is illustrative and based on fragmented information from technical documents.[1] Researchers should perform their own systematic screening.
Table 2: Effect of Different Nitrogen Sources on this compound Production (Illustrative Data)
| Nitrogen Source (at 5 g/L) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| Peptone | 15.8 | 32.5 |
| Yeast Extract | 16.5 | 35.1 |
| Ammonium (B1175870) Sulfate | 9.2 | 12.8 |
| Sodium Nitrate | 8.7 | 11.5 |
Note: The data presented in this table is illustrative and based on fragmented information from technical documents.[1] The optimal nitrogen source should be determined experimentally.
Physical Parameters
Physical parameters such as pH, temperature, aeration, and agitation must be optimized for maximal this compound production.
Table 3: Influence of pH and Temperature on this compound Yield (Illustrative Data)
| pH | Temperature (°C) | This compound Yield (mg/L) |
| 5.0 | 25 | 28.7 |
| 5.0 | 28 | 33.2 |
| 6.0 | 25 | 35.1 |
| 6.0 | 28 | 40.5 |
| 7.0 | 25 | 25.4 |
| 7.0 | 28 | 29.8 |
Note: This table provides an example of how pH and temperature can influence production. Optimal conditions should be determined for the specific fungal strain.
Experimental Protocols
Protocol 1: Screening of Carbon and Nitrogen Sources for this compound Production in Submerged Fermentation
This protocol outlines a systematic approach to identify the optimal carbon and nitrogen sources for maximizing this compound production from a fungal strain like Phomopsis sp.[5]
Caption: Workflow for media optimization.
Materials:
-
Fungal strain (e.g., Phomopsis sp.)
-
Potato Dextrose Broth (PDB) components or other basal medium
-
Various carbon sources (e.g., glucose, fructose, sucrose, maltose, starch)
-
Various nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate)
-
Erlenmeyer flasks
-
Shaking incubator
-
Autoclave
-
Filtration apparatus
-
Freeze-dryer (lyophilizer)
-
Solvents for extraction (e.g., ethyl acetate (B1210297), dichloromethane (B109758), methanol)
-
Rotary evaporator
-
HPLC system for quantification
Procedure:
-
Prepare Basal Medium: Prepare a basal medium such as Potato Dextrose Broth (PDB), but omit the standard carbon source (dextrose) for the carbon source screening.[5]
-
Carbon Source Screening:
-
Dispense the basal medium into a series of Erlenmeyer flasks.
-
Supplement each flask with a different carbon source at a consistent concentration (e.g., 20 g/L).[5] Include a control with the original carbon source.
-
Sterilize the media by autoclaving.
-
Inoculate each flask with a standardized fungal inoculum (e.g., a specific concentration of spores or a mycelial plug of a defined size).[5]
-
Incubate the flasks under consistent conditions (e.g., 25-28°C, 150-180 rpm) for a predetermined duration (e.g., 14-21 days).[5]
-
After incubation, harvest the fermentation broth and mycelium.
-
Extract this compound from both the mycelium and broth and quantify the yield using HPLC.
-
Identify the carbon source that results in the highest yield of this compound.
-
-
Nitrogen Source Screening:
-
Prepare the basal medium, this time using the optimal carbon source identified in the previous step.
-
Dispense the modified basal medium into a series of Erlenmeyer flasks.
-
Supplement each flask with a different nitrogen source at a consistent concentration (e.g., 5 g/L).[5]
-
Follow the same steps for sterilization, inoculation, incubation, harvesting, extraction, and quantification as in the carbon source screening.
-
Identify the nitrogen source that yields the highest concentration of this compound.
-
Protocol 2: Solid-State Fermentation of Phomopsis sp. for this compound Production
Materials:
-
Phomopsis sp. strain
-
Solid substrate (e.g., rice, corn meal)
-
Erlenmeyer flasks or specialized SSF bioreactors
-
Nutrient solution (e.g., Czapek-Dox)
-
Autoclave
-
Incubator
-
Extraction solvents
Procedure:
-
Substrate Preparation:
-
Place a defined amount of solid substrate (e.g., 90 g of corn meal) into Erlenmeyer flasks.[10]
-
Add a nutrient solution to achieve a specific moisture content (e.g., 75 mL of water).[10]
-
Sterilize the substrate by autoclaving. To ensure sterility, autoclaving on three consecutive days is recommended.[10]
-
-
Inoculation: Inoculate the sterile substrate with the fungal strain.
-
Incubation: Incubate the flasks under stationary conditions at a controlled temperature (e.g., 26°C) for a defined period (e.g., 21 days).[10]
-
Extraction:
-
After incubation, combine the fermented substrate from all flasks.
-
Extract the solid mass with a suitable solvent (e.g., methanol) multiple times.[10]
-
Combine the solvent extracts and evaporate to dryness to obtain the crude extract.
-
Downstream Processing: Extraction and Purification
A general workflow for the extraction and purification of this compound is presented below.
Caption: General workflow for this compound extraction and purification.
Protocol 3: Extraction and Preliminary Purification of this compound
Procedure:
-
Harvesting: Separate the fungal mycelium from the fermentation broth by filtration.[5]
-
Mycelium Preparation: Lyophilize (freeze-dry) the mycelium and grind it into a fine powder.[9]
-
Solvent Extraction:
-
Extract the powdered mycelium and the filtered broth separately with a suitable organic solvent. A common choice is a 1:1 (v/v) mixture of dichloromethane and methanol (B129727) or ethyl acetate.[7][9]
-
Repeat the extraction process multiple times to ensure complete recovery.
-
Combine all the extracts.
-
-
Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[9]
-
Liquid-Liquid Partitioning:
-
Resuspend the dried crude extract in demineralized water.
-
Transfer the aqueous suspension to a separatory funnel and extract multiple times with an equal volume of ethyl acetate.[7][9]
-
Combine the ethyl acetate layers, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the ethyl acetate fraction enriched with this compound.[9]
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.[7][9]
-
Use a gradient elution system, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[2][7]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Final Purification: For high-purity this compound, fractions from column chromatography can be further purified using preparative High-Performance Liquid Chromatography (HPLC).[8]
Troubleshooting
Table 4: Common Issues in this compound Fermentation and Potential Solutions
| Issue | Potential Causes | Recommended Solutions |
| Low Yield | Suboptimal fermentation parameters (medium, pH, temperature).Inadequate aeration or agitation.Strain degradation. | Systematically optimize fermentation conditions using OFAT or DoE.Ensure adequate oxygen supply.Re-isolate the fungal strain from a stock culture.[5] |
| Batch-to-Batch Variability | Inconsistent inoculum preparation.Variations in raw material quality.Fluctuations in fermentation parameters. | Standardize inoculum preparation.Use high-quality, consistent media components.Calibrate and monitor probes regularly.[5] |
| Contamination | Inadequate sterilization.Contaminated inoculum.Non-sterile sampling techniques. | Verify sterilization protocols.Use strict aseptic techniques for all transfers and sampling.[5] |
| Foaming in Bioreactor | High protein content in the medium.High agitation rates. | Add a sterile antifoaming agent.Optimize the agitation speed to minimize shear stress.[5] |
Conclusion
The production of this compound through fungal fermentation is a promising avenue for obtaining this valuable cytotoxic compound. By systematically optimizing fermentation conditions, including media composition and physical parameters, it is possible to significantly enhance the yield. The protocols and guidelines presented in this document provide a framework for researchers to develop robust and efficient fermentation and purification processes for this compound, thereby facilitating its further investigation in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. ajs.journals.ekb.eg [ajs.journals.ekb.eg]
- 3. Effect of pH and Temperature on Bioethanol Production: Evidences from the Fermentation of Sugarcane Molasses using <i>Saccharomyces cerevisiae</i> | Dutse Journal of Pure and Applied Sciences [ajol.info]
- 4. Application of Response Surface Methodologies to Optimize High-Added Value Products Developments: Cosmetic Formulations as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of different nitrogen and carbon sources on mycotoxin production in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. Beyond Enzyme Production: Solid State Fermentation (SSF) as an Alternative Approach to Produce Antioxidant Polysaccharides [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Note: Structural Characterization of Altersolanol A by 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Altersolanol A is a tetrahydroanthraquinone (B8792033) derivative, a secondary metabolite produced by various fungi, including species like Alternaria solani and Phomopsis sp.[1][2] This class of compounds has garnered significant interest due to its diverse biological activities, including potential cytotoxic and kinase inhibitory effects, making it a candidate for further investigation in drug development.[2] The complex, polyhydroxylated structure of this compound necessitates advanced analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, is an indispensable tool for the complete structural elucidation and stereochemical assignment of such natural products.[1]
This application note provides a detailed protocol for the characterization of this compound using 2D NMR techniques, including COSY, HSQC, and HMBC. It outlines the entire workflow from sample preparation to data interpretation, serving as a comprehensive guide for researchers in natural product chemistry and related fields.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and mass spectrometry data for this compound provides the foundational information required before detailed NMR analysis. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.[1]
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₁₆H₁₆O₈ | [1][3] |
| Molecular Weight | 336.29 g/mol | [1] |
| High-Resolution MS (HRMS) | [M+H]⁺ m/z 337.0912 (Calculated for C₁₆H₁₇O₈⁺) | [1] |
| Key MS/MS Fragments | 319, 301, 291, 273, 259 | [1] |
Note: The fragmentation pattern likely corresponds to sequential losses of water (H₂O) and carbon monoxide (CO), which is characteristic of the polyhydroxylated quinone structure of this compound.[1]
While specific, publicly available and experimentally verified NMR data tables for this compound are limited, the following table presents expected chemical shifts based on its known structure and data from analogous compounds.[1]
Table 2: Expected ¹H and ¹³C NMR Data for this compound
| Position | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Key 2D NMR Correlations |
| 1 | ~70 | ~5.0 (d) | COSY: H-2; HMBC: C-2, C-4a, C-9a, C-10 |
| 2 | ~75 | ~4.0 (m) | COSY: H-1, H-3; HMBC: C-1, C-3, C-4, C-9a |
| 3 | ~72 | ~3.8 (m) | COSY: H-2, H-4, H-1' (CH₃); HMBC: C-1', C-2, C-4 |
| 4 | ~68 | ~4.5 (d) | COSY: H-3; HMBC: C-2, C-4a, C-5, C-10 |
| 4a | ~140 | - | - |
| 5 | ~110 | ~6.8 (d) | COSY: H-7; HMBC: C-4, C-6, C-7, C-8a, C-9 |
| 6 | ~165 | - | - |
| 7 | ~105 | ~6.5 (d) | COSY: H-5; HMBC: C-5, C-6, C-8, C-8a |
| 8 | ~160 | - | - |
| 8a | ~115 | - | - |
| 9 | ~190 | - | - |
| 9a | ~145 | - | - |
| 10 | ~185 | - | - |
| 1' (CH₃) | ~20 | ~1.2 (d) | COSY: H-3; HMBC: C-2, C-3, C-4 |
| OCH₃ | ~56 | ~3.9 (s) | HMBC: C-6 |
Note: Chemical shifts are highly dependent on the solvent used. Values are estimates for guidance.[1]
Experimental Protocols
Isolation and Purification
This compound is typically isolated from the culture broth of fungi such as Alternaria solani.[1] The general procedure is as follows:
-
Fermentation: The fungus is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.[1]
-
Extraction: The culture broth and/or mycelium are extracted with an organic solvent like ethyl acetate.[1]
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, such as column chromatography (e.g., using silica (B1680970) gel) and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.[1]
NMR Sample Preparation
-
Sample Quantity: Weigh approximately 2-5 mg of pure this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices for polyhydroxylated compounds.[1]
-
Dissolution: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]
a) 1D NMR Spectra:
-
¹H NMR: Acquire a standard proton spectrum to identify the number and types of protons.
-
¹³C NMR: Acquire a standard carbon spectrum (e.g., with proton decoupling) to identify the number of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
b) 2D NMR Spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within a spin system.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons (¹H-¹³C). It is crucial for connecting different spin systems and identifying quaternary carbons.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.[6]
Data Interpretation and Structure Elucidation
The structural elucidation of this compound is a stepwise process that integrates data from all NMR experiments.
-
Identify Spin Systems with COSY: The COSY spectrum reveals ¹H-¹H coupling networks. For this compound, this would help establish the connectivity of the aliphatic protons on the tetrahydroquinone ring (e.g., H-1 through H-4) and the meta-coupled aromatic protons (H-5 and H-7).[1]
-
Assign Carbons with HSQC: The HSQC spectrum directly links each proton to its attached carbon. For example, the signal for H-1 will correlate with the signal for C-1, H-5 with C-5, and so on.[7]
-
Connect Fragments with HMBC: The HMBC spectrum is key to assembling the complete carbon skeleton. It shows correlations over two or three bonds. Key correlations for this compound would include:
-
The methyl protons (H-1') correlating to C-2, C-3, and C-4, confirming its position.
-
The methoxy (B1213986) protons correlating to C-6, placing the methoxy group on the aromatic ring.
-
Aliphatic protons (e.g., H-1, H-4) correlating to the quinone carbonyls (C-9, C-10) and aromatic carbons, linking the aliphatic and aromatic portions of the molecule.
-
-
Confirm Stereochemistry with NOESY: The NOESY spectrum provides through-space correlations that help define the relative stereochemistry. For instance, NOE correlations between protons on the saturated ring can establish their cis or trans relationships. The absolute configuration often requires additional methods like X-ray crystallography or the application of Mosher's ester analysis in combination with NMR.[6][8][9]
Conclusion
The comprehensive analysis using a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) is fundamental for the unambiguous structural and stereochemical characterization of complex natural products like this compound.[1][6] This application note provides a standardized protocol that enables researchers to reliably elucidate its structure. Accurate characterization is the critical first step in understanding its biological activity and potential for development into therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H16O8 | CID 89644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, structure elucidation, and biological activity of altersolanol P using Staphylococcus aureus fitness test based genome-wide screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Absolute stereochemistry of this compound and alterporriols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drpress.org [drpress.org]
Application Notes and Protocols: COSY and HMBC Analysis of Altersolanol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altersolanol A is a tetrahydroanthraquinone, a class of polyketide secondary metabolites produced by various fungi, including Alternaria solani and Stemphylium globuliferum.[1] These compounds have garnered significant interest due to their diverse biological activities. The structural elucidation of complex natural products like this compound is a critical step in drug discovery and development, enabling a deeper understanding of their mechanism of action and facilitating synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable tools for determining the intricate molecular architecture of such compounds.[1]
This document provides a detailed guide to the application of COSY and HMBC experiments in the structural analysis of this compound. It includes generalized experimental protocols and an interpretation of the expected 2D NMR data, which are crucial for assembling the carbon skeleton and assigning proton and carbon resonances.
Data Presentation
The definitive structural determination and assignment of proton and carbon chemical shifts for this compound were established through extensive spectroscopic analysis, including X-ray crystallography. While a complete, publicly available dataset of its NMR data is not readily found in all databases, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on published data for this compound and its analogues. For the most accurate and detailed dataset, consulting the primary literature, such as Kanamaru S, et al. Chirality. 2012 Feb;24(2):137-46, is recommended.
Table 1: ¹H NMR Spectroscopic Data for this compound (Estimated)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | ~4.8 | d | ~5.0 |
| 2 | ~4.0 | m | |
| 3 | ~4.2 | m | |
| 4 | ~4.9 | d | ~3.0 |
| 5 | ~7.2 | d | ~2.5 |
| 7 | ~6.8 | d | ~2.5 |
| 6-OCH₃ | ~3.9 | s | |
| 3-CH₃ | ~1.3 | s | |
| 1-OH | variable | br s | |
| 2-OH | variable | br s | |
| 4-OH | variable | br s | |
| 8-OH | variable | br s | |
| 10-OH | variable | br s |
Note: Chemical shifts are estimated and may vary depending on the solvent and experimental conditions. "br s" denotes a broad singlet.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Estimated)
| Position | δC (ppm) |
| 1 | ~70 |
| 2 | ~75 |
| 3 | ~78 |
| 4 | ~68 |
| 4a | ~135 |
| 5 | ~110 |
| 6 | ~165 |
| 7 | ~105 |
| 8 | ~160 |
| 8a | ~110 |
| 9 | ~190 |
| 9a | ~115 |
| 10 | ~185 |
| 10a | ~140 |
| 6-OCH₃ | ~56 |
| 3-CH₃ | ~25 |
Note: Chemical shifts are estimated and may vary depending on the solvent and experimental conditions.
Table 3: Key COSY and HMBC Correlations for this compound (Expected)
| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) |
| H-1 (~4.8) | H-2 (~4.0) | C-2, C-3, C-9a, C-10a |
| H-2 (~4.0) | H-1 (~4.8), H-3 (~4.2) | C-1, C-3, C-4, 3-CH₃ |
| H-3 (~4.2) | H-2 (~4.0), H-4 (~4.9) | C-1, C-2, C-4, C-4a, 3-CH₃ |
| H-4 (~4.9) | H-3 (~4.2) | C-2, C-4a, C-5, C-10 |
| H-5 (~7.2) | H-7 (~6.8) (long range) | C-4, C-7, C-8a, C-9 |
| H-7 (~6.8) | H-5 (~7.2) (long range) | C-5, C-6, C-8a, C-9 |
| 6-OCH₃ (~3.9) | C-6 | |
| 3-CH₃ (~1.3) | C-2, C-3, C-4 |
Experimental Protocols
The following are generalized protocols for acquiring COSY and HMBC spectra of a natural product like this compound. Instrument-specific parameters should be optimized for the available spectrometer.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
COSY (Correlation Spectroscopy) Experiment
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterated solvent signal.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters (¹H-¹H COSY):
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).
-
Spectral Width (SW): Set the spectral width to encompass all proton signals (e.g., 0-12 ppm).
-
Number of Points (TD): Acquire 2048 or 4096 data points in the direct dimension (F2).
-
Number of Increments (TD): Acquire 256 to 512 increments in the indirect dimension (F1).
-
Number of Scans (NS): Use 4 to 16 scans per increment, depending on the sample concentration.
-
Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum if necessary.
-
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim the spectrometer as for the COSY experiment.
-
-
Acquisition Parameters (¹H-¹³C HMBC):
-
Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., gHMBCAD).
-
Spectral Width (SW):
-
F2 (¹H): Set to encompass all proton signals (e.g., 0-12 ppm).
-
F1 (¹³C): Set to encompass all carbon signals (e.g., 0-200 ppm).
-
-
Number of Points (TD): Acquire 2048 or 4096 data points in the direct dimension (F2).
-
Number of Increments (TD): Acquire 256 to 512 increments in the indirect dimension (F1).
-
Number of Scans (NS): Use 8 to 64 scans per increment, depending on the sample concentration.
-
Relaxation Delay (D1): Set a relaxation delay of 1.5-2.5 seconds.
-
Long-Range Coupling Constant (JXH): Optimize for an average long-range coupling of 8-10 Hz. This value is critical for observing 2- and 3-bond correlations.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Mandatory Visualization
Logical Workflow for NMR Analysis
Caption: Logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Key COSY and HMBC Correlations in this compound
Caption: Key COSY and HMBC correlations for the structural determination of this compound.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Altersolanol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altersolanol A, a tetrahydroanthraquinone (B8792033) derivative isolated from various fungal species, has demonstrated significant cytotoxic and pro-apoptotic activities across a broad spectrum of human cancer cell lines.[1] Its mechanism of action involves the induction of mitochondria-mediated apoptosis, cell cycle arrest, and the inhibition of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3] These characteristics position this compound as a promising candidate for further investigation in cancer research and drug development.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its efficacy and elucidate its mechanisms of action in various cell lines.
Data Presentation: In Vitro Cytotoxicity of this compound
This compound exhibits potent cytotoxic effects against a diverse panel of human cancer cell lines. A study reported a mean half-maximal inhibitory concentration (IC50) of 0.005 µg/mL and a mean 70% inhibitory concentration (IC70) of 0.024 µg/mL across 34 human cancer cell lines.[4] The tables below summarize the reported IC50 values for this compound in various cancer cell lines, offering a reference for designing cytotoxicity experiments.[5][6]
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines [5][6]
| Cancer Type | Cell Line | IC50 (µg/mL) |
| Bladder Cancer | BXF-T 24 | < 0.01 |
| Colon Cancer | COLO 205 | < 0.01 |
| HCT-116 | < 0.01 | |
| HT-29 | < 0.01 | |
| Gastric Cancer | GXF 209 | 0.012 |
| Lung Cancer | LXFA 629L | < 0.01 |
| NCI-H460 | < 0.01 | |
| Mammary Cancer | MAXF 401NL | < 0.01 |
| MCF-7 | < 0.01 | |
| Ovarian Cancer | OVXF 899L | < 0.01 |
| Pancreatic Cancer | PAXF 1657L | 0.011 |
| Prostate Cancer | PRXF PC-3M | < 0.01 |
| Renal Cancer | RXF 393 | < 0.01 |
| Glioblastoma | SF-268 | < 0.01 |
| Melanoma | MEXF 394NL | < 0.01 |
| Uterine Cancer | UXF 1138L | 0.015 |
Note: The data presented is a selection from the 34 cell lines tested. Many cell lines had IC50 values below the lowest tested concentration of 0.01 µg/mL.[5]
Table 2: IC50 and IC70 Values of this compound in a Panel of 34 Human Cancer Cell Lines [6]
| Tumor Histotype | Cell Line | IC50 (µg/mL) | IC70 (µg/mL) |
| Kidney | 786-O | 0.005 | 0.024 |
| A-498 | 0.005 | 0.024 | |
| CAKI-1 | 0.005 | 0.024 | |
| Lung | A-549 | 0.005 | 0.024 |
| EKVX | 0.005 | 0.024 | |
| HOP-62 | 0.005 | 0.024 | |
| Colon | SW-620 | 0.005 | 0.024 |
| COLO-205 | 0.005 | 0.024 | |
| HCC-2998 | 0.005 | 0.024 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.001 µg/mL to 1 µg/mL.[6] Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[7]
-
Incubation: Incubate the plate for 48-72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[6][7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase A staining solution
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.[7]
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[7]
-
Staining: Wash the fixed cells with PBS and centrifuge. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved Caspase-9, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[7]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (targeting Bax, Bcl-2, cleaved caspase-3, and cleaved caspase-9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Perform densitometric analysis to quantify changes in protein expression, normalizing to a loading control like β-actin. An increased Bax/Bcl-2 ratio and elevated levels of cleaved caspase-3 and -9 are indicative of apoptosis induction.
Signaling Pathways and Experimental Workflows
References
Detecting Apoptosis After Altersolanol A Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altersolanol A, a tetrahydroanthraquinone (B8792033) derived from various fungal species, has garnered significant interest in oncological research due to its cytotoxic effects on a range of cancer cell lines.[1] Emerging evidence indicates that this compound can induce programmed cell death, or apoptosis, in cancerous cells, suggesting its potential as a chemotherapeutic agent.[1] These application notes provide a comprehensive guide for researchers studying apoptosis induced by this compound, detailing the underlying signaling pathways, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Core Mechanisms of this compound-Induced Apoptosis
This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by cellular stress and involves the disruption of the mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the regulation of the Bcl-2 family of proteins.[2] This cascade of events ultimately leads to the activation of caspases, which are the executioners of apoptosis.[3][4] Furthermore, this compound has been shown to inhibit pro-survival signaling pathways, such as the MAPK pathway.[5]
Data Presentation: Quantitative Analysis of Cytotoxicity
The cytotoxic and anti-proliferative activity of this compound has been documented across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |
| Bladder Cancer | BXF-T 24 | < 0.01 | [6] |
| Colon Cancer | COLO 205 | < 0.01 | [6] |
| Colon Cancer | HCT-116 | < 0.01 | [6] |
| Colon Cancer | HT-29 | < 0.01 | [6] |
| Gastric Cancer | GXF 209 | 0.012 | [6] |
| Lung Cancer | LXFA 629L | < 0.01 | [6] |
| Lung Cancer | NCI-H460 | < 0.01 | [6] |
| Mammary Cancer | MAXF 401NL | < 0.01 | [6] |
| Mammary Cancer | MCF-7 | < 0.01 | [6] |
| Ovarian Cancer | OVXF 899L | < 0.01 | [6] |
| Pancreatic Cancer | PAXF 1657L | 0.011 | [6] |
| Prostate Cancer | PRXF PC-3M | < 0.01 | [6] |
| Renal Cancer | RXF 393 | < 0.01 | [6] |
| Glioblastoma | SF-268 | < 0.01 | [6] |
| Melanoma | MEXF 394NL | < 0.01 | [6] |
| Uterine Cancer | UXF 1138L | 0.015 | [6] |
Signaling Pathways and Experimental Workflow
This compound-Induced Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by this compound.
Inhibition of MAPK Signaling Pathway by this compound
Caption: Inhibition of the MAPK signaling pathway by this compound.
General Experimental Workflow
Caption: General experimental workflow for studying this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, K562)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[7]
-
Incubate the plates for 48-72 hours.[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Caspase Activity Assay (Caspase-Glo® 3/7, 8, or 9 Assay)
This luminescent assay measures the activity of key caspases involved in apoptosis.
Materials:
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density that will not result in over-confluence after treatment.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the appropriate Caspase-Glo® Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP, anti-phospho-JNK, anti-phospho-ERK, anti-phospho-p38, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[7]
-
Treat cells with various concentrations of this compound for 24-48 hours.[7]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[7]
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[7]
-
Densitometric analysis can be performed to quantify changes in protein expression, normalizing to a loading control.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions [frontiersin.org]
- 3. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Measuring Altersolanol A-Mediated Inhibition of NF-κB Signaling
Introduction
Altersolanol A, a natural anthraquinone (B42736) derivative, has demonstrated potential anti-inflammatory and anti-cancer properties.[1][2] A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and immune responses. In unstimulated cells, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. The NF-κB luciferase reporter assay is a robust and sensitive method to quantify the transcriptional activity of NF-κB and to screen for potential inhibitors like this compound.[1]
Principle of the Assay
This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. When cells transfected with this plasmid are stimulated with an activator like TNF-α, the activated NF-κB binds to these response elements, driving the expression of firefly luciferase. The amount of light produced upon the addition of the luciferase substrate is directly proportional to the transcriptional activity of NF-κB. A second plasmid, typically containing the Renilla luciferase gene under the control of a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell viability. A reduction in the firefly/Renilla luciferase signal in the presence of this compound indicates its inhibitory effect on the NF-κB pathway.[1]
Data Presentation
The following table summarizes representative quantitative data from an NF-κB luciferase reporter assay investigating the dose-dependent inhibition of TNF-α-induced NF-κB activity by this compound.
| Treatment Group | This compound (µM) | Normalized Luciferase Activity (Firefly/Renilla RLU) | % Inhibition of NF-κB Activity |
| Unstimulated Control | 0 | 1.0 ± 0.15 | - |
| TNF-α (10 ng/mL) | 0 | 15.0 ± 1.2 | 0 |
| TNF-α + this compound | 1 | 11.5 ± 0.9 | 23.3 |
| TNF-α + this compound | 5 | 7.8 ± 0.6 | 48.0 |
| TNF-α + this compound | 10 | 4.2 ± 0.4 | 72.0 |
| TNF-α + this compound | 25 | 2.1 ± 0.2 | 86.0 |
Data are represented as mean ± standard deviation and are hypothetical, based on typical results for NF-κB inhibitors.
Mandatory Visualizations
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293, A549, or K562 cells.[1]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Plasmids:
-
NF-κB firefly luciferase reporter plasmid (e.g., pNF-κB-Luc).
-
Renilla luciferase control plasmid (e.g., pRL-TK).
-
-
Transfection Reagent: Suitable for the chosen cell line (e.g., Lipofectamine® 3000).
-
This compound: Dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -20°C.[1]
-
NF-κB Activator: Human TNF-α (recombinant).
-
Assay Reagents: Dual-Luciferase® Reporter Assay System.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Luminometer capable of reading 96-well plates.
-
Standard cell culture equipment.
-
-
Consumables:
-
96-well white, clear-bottom tissue culture plates.
-
Sterile pipette tips and microcentrifuge tubes.
-
Detailed Methodology
Day 1: Cell Seeding
-
Culture and expand the chosen cell line in T-75 flasks.
-
On the day of the experiment, trypsinize (for adherent cells) and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
Prepare the transfection complexes. For each well, mix:
-
100 ng of NF-κB firefly luciferase reporter plasmid.
-
10 ng of Renilla luciferase control plasmid.
-
-
Dilute the plasmids and the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add 20 µL of the transfection complex to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 3: Treatment, Stimulation, and Luciferase Assay
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. The final DMSO concentration should not exceed 0.1%.[1]
-
Carefully aspirate the medium from the wells and replace it with 90 µL of medium containing the desired concentrations of this compound or vehicle (DMSO) for the control groups.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.[3]
-
-
NF-κB Stimulation:
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the medium and wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[4]
-
Following the Dual-Luciferase® Reporter Assay System protocol, add the firefly luciferase substrate to each well and measure the luminescence (Signal A).
-
Subsequently, add the Stop & Glo® reagent (which quenches the firefly signal and provides the substrate for Renilla luciferase) to each well and measure the luminescence (Signal B).[3]
-
Data Analysis
-
Normalization: For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity (Signal A / Signal B). This normalizes for variations in transfection efficiency and cell number.[1]
-
Calculate Percent Inhibition: Determine the percentage of NF-κB inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Normalized value of this compound treated sample - Normalized value of unstimulated control) / (Normalized value of TNF-α stimulated control - Normalized value of unstimulated control)] x 100
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Altersolanol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies with Altersolanol A, a promising anti-cancer agent. The protocols outlined below are based on existing in vitro data and established methodologies for similar compounds, offering a solid framework for preclinical evaluation.
Introduction
This compound, a tetrahydroanthraquinone, has demonstrated significant cytotoxic and cytostatic activities against a variety of cancer cell lines in vitro.[1] Its mechanism of action is primarily attributed to the induction of apoptosis through the activation of caspase-3 and -9, and the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell survival and proliferation.[1][2] While extensive in vivo data for this compound is not yet widely published, its promising in vitro profile warrants further investigation in animal models to assess its therapeutic potential. These protocols are designed to guide researchers in evaluating the anti-tumor efficacy and safety of this compound in preclinical settings.
Data Presentation
Quantitative in vitro cytotoxicity data is essential for informing dose selection in in vivo studies. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Various | 34 Human Cancer Cell Lines (Mean) | 0.005 |
Note: The mean IC50 value is derived from a study across 34 different human cancer cell lines, indicating broad-spectrum activity.[3]
Experimental Protocols
The following protocols describe a standard xenograft model to assess the anti-tumor efficacy of this compound in vivo.
Animal Model
-
Species: Athymic Nude (Nu/Nu) or SCID (Severe Combined Immunodeficient) mice are recommended to prevent the rejection of human tumor xenografts.[1]
-
Age/Weight: 6-8 weeks old, weighing 20-25 grams.[1]
-
Acclimatization: Animals should be acclimatized for at least one week before the initiation of the experiment.[1]
Tumor Cell Implantation
-
Cell Line Selection: Select a cancer cell line that has shown sensitivity to this compound in vitro (e.g., A549 lung cancer cells).[1][2]
-
Cell Preparation: Culture the chosen cancer cells to approximately 80% confluency. Harvest the cells using trypsinization, wash with sterile PBS, and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.[1]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[1]
Experimental Groups and Dosing
-
Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., a mixture of DMSO, Cremophor EL, and saline).[1]
-
Group 2: this compound (Low Dose): Based on in vivo data for the similar compound Alternol, a starting dose of 10 mg/kg can be tested.[1]
-
Group 3: this compound (High Dose): A higher dose of 50 mg/kg can be included to evaluate dose-dependent effects.[1]
-
Group 4: Positive Control: A standard-of-care chemotherapeutic agent for the selected cancer type (e.g., doxorubicin (B1662922) or cisplatin).[4]
Drug Administration
-
Formulation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For administration, dilute the stock solution in a vehicle like a mixture of Cremophor EL and saline to the final desired concentration.[1]
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes. The choice will depend on the compound's solubility and stability.[1]
-
Dosing Schedule: Administer the treatment daily or every other day for a period of 2-4 weeks.[1]
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: The primary endpoint is the inhibition of tumor growth. Monitor tumor volume throughout the study. At the end of the study, euthanize the mice, excise the tumors, and record their weight. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[1]
-
Body Weight and Clinical Signs: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity. Observe the animals for any clinical signs of distress, such as changes in behavior, posture, or grooming.[1]
-
Histopathology and Immunohistochemistry: At the end of the study, preserve the tumors and major organs (liver, kidney, spleen, etc.) in formalin for histopathological analysis to assess tumor necrosis, apoptosis, and potential organ toxicity.[1]
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: this compound induces apoptosis and inhibits pro-survival signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound's in vivo anti-tumor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Altersolanol A in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the use of Altersolanol A in cell culture experiments, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tetrahydroanthraquinone (B8792033) derivative isolated from various fungal species. It has demonstrated potent cytotoxic and pro-apoptotic activities against a wide range of human cancer cell lines. Its mechanism of action is primarily attributed to its role as a kinase inhibitor, impacting critical cellular signaling pathways that regulate cell proliferation, survival, and death.[1] this compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway and cause cell cycle arrest.[1][2]
Q2: What are the known signaling pathways affected by this compound?
This compound has been identified as an inhibitor of a broad panel of kinases.[1] It significantly impacts the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by decreasing the phosphorylation of key components like JNK, ERK, and p38.[2][3] This inhibition disrupts signaling cascades that promote cancer cell survival and proliferation.[1] Additionally, this compound triggers the intrinsic apoptosis pathway, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[1][2]
Q3: In which solvents is this compound soluble?
This compound is a reddish amorphous powder that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, chloroform, and dichloromethane.[1][2] It is insoluble in water.[1][2] For cell culture applications, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the recommended starting point.[2][4]
Solubility Data
Specific quantitative solubility data for this compound in common organic solvents is not extensively available in publicly accessible literature. Researchers should empirically determine the solubility in their solvent of choice for their specific experimental needs. A general guideline for preparing stock solutions is provided in the experimental protocols section.
| Solvent | Reported Solubility | Notes |
| DMSO | Soluble (Qualitative) | Recommended for preparing high-concentration stock solutions for cell culture.[2][4] |
| Methanol | Soluble (Qualitative) | Mentioned as a suitable solvent.[1][2] |
| Chloroform | Soluble (Qualitative) | Mentioned as a suitable solvent.[1][2] |
| Dichloromethane | Soluble (Qualitative) | Mentioned as a suitable solvent.[1][2] |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions.[1][2] |
Troubleshooting Guide: this compound Precipitation in Cell Culture
A common challenge when working with hydrophobic compounds like this compound is its precipitation upon dilution in aqueous cell culture media. This can lead to inconsistent results and cellular toxicity.
Problem: Immediate precipitation upon adding this compound stock solution to cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its solubility limit in an aqueous environment. | Decrease the final working concentration. It is advisable to perform a preliminary solubility test in your specific cell culture medium to determine the maximum soluble concentration before proceeding with your main experiment.[2] |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock into a large volume of aqueous medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[5] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[5] |
| Low Final Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of this compound. | Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%.[2] However, always keep the final DMSO concentration as low as possible and consistently the same across all experimental and control groups, as DMSO can have its own biological effects.[4] |
Problem: Delayed precipitation observed after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[5] |
| Temperature Fluctuations | Repeatedly removing the culture vessels from the stable incubator environment can cause temperature cycling, which may affect the compound's solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, use a microscope equipped with an environmental chamber.[5] |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the culture medium over time, leading to the formation of insoluble complexes. | If precipitation persists, consider trying a different basal media formulation. The presence of serum can sometimes aid in solubilizing hydrophobic compounds, but this effect is limited.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound.
-
Dissolving: Add a sufficient volume of high-quality, anhydrous DMSO to the vial containing the solid this compound to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may assist in dissolution, but avoid excessive heat to prevent degradation.[2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Treating Cells with this compound
-
Cell Seeding: Seed your cells in the desired culture vessel (e.g., 96-well plate) at an appropriate density and allow them to attach and enter the logarithmic growth phase (typically 24 hours).[4]
-
Media Preparation: Pre-warm your complete cell culture medium to 37°C.
-
Serial Dilution:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Prepare an intermediate dilution of the stock solution in pre-warmed complete medium.
-
From the intermediate dilution, prepare the final desired concentrations of this compound in pre-warmed complete medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).[2][4]
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.[3]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[4]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the MAPK Signaling Pathway by this compound.
Caption: Induction of the Intrinsic Apoptosis Pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
References
troubleshooting inconsistent IC50 values of Altersolanol A
This guide provides troubleshooting support and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Altersolanol A. It specifically addresses the common challenge of obtaining consistent and reproducible half-maximal inhibitory concentration (IC50) values in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to help you identify and resolve common issues that lead to variability in experimental results.
General
Q1: Why are my IC50 values for this compound inconsistent or not reproducible?
Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from three main sources: the compound itself, the experimental protocol, or cellular factors.[1][2] Variability can be introduced by issues with compound solubility and stability, minor deviations in assay parameters like incubation time or cell density, and the biological state of the cells, including passage number and health.[1][3][4] A systematic approach, as outlined in the flowchart below, is the best way to identify the source of the inconsistency.
Category 1: Compound-Specific Issues
Q2: How should I properly store and handle solid and dissolved this compound?
Proper storage is critical for maintaining the integrity of this compound.
-
Solid Form: Solid this compound should be stored at +4°C in a dark, dry location using a tightly sealed, light-proof container like an amber vial.[5] To minimize degradation from moisture and oxidation, especially for long-term storage, consider placing the vial in a desiccator and purging it with an inert gas (e.g., argon or nitrogen).[5]
-
Solutions: It is strongly recommended to prepare this compound solutions fresh on the day of use.[5] If storage is unavoidable, solutions can be kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature and visually inspect to ensure no precipitation has occurred.[2][5]
Q3: My this compound solution is cloudy or has formed a precipitate. What should I do?
Precipitation indicates that the compound's concentration has exceeded its solubility limit in the chosen solvent.[5] This can be caused by using too high a concentration, temperature fluctuations, or solvent evaporation.[5]
-
Troubleshooting Steps:
-
Gently warm and sonicate the solution to attempt redissolution.[5]
-
Confirm that your working concentration is within the known solubility limits for your solvent.
-
If precipitation persists, consider using a different solvent or a co-solvent system.[5]
-
Always ensure the solution is completely clear before adding it to your cell cultures.
-
Q4: Could the purity of my this compound sample be the cause of inconsistent results?
Yes. The purity of any natural compound can be a significant factor.[1] Impurities or degradation products can have their own biological effects or interfere with the activity of this compound, leading to variable IC50 values.[1] If you suspect purity is an issue, it is advisable to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity and stability of your sample.[5]
Category 2: Assay & Protocol Issues
Q5: Which parameters in my cell viability assay protocol are most likely to cause variability?
Several factors in a typical cell viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence the final IC50 value.
-
Incubation Time: The duration of drug exposure can significantly alter IC50 values.[3] Longer incubation may lead to a lower apparent IC50. It is crucial to standardize the incubation time across all experiments.[2][4]
-
Solvent Concentration: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control, and is below the toxic threshold for your specific cell line (usually ≤0.5%).[6][7]
-
Reagent Quality and Handling: Ensure assay reagents, such as MTT or MTS, are not expired and have been stored correctly. For example, MTT is light-sensitive.[8]
Q6: How important is the final data analysis method for calculating the IC50 value?
The method used for data analysis can introduce variability.[1][9] It is essential to use a consistent and robust method for every experiment.
-
Normalization: Convert raw absorbance or luminescence data to a percentage relative to your untreated controls (which represent 100% viability).[3]
-
Curve Fitting: Plot the normalized data (% viability vs. log concentration) and use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value.[3][10] Using different software or equations can lead to different results.[11]
Category 3: Cellular & Culture Issues
Q7: How do cell seeding density and passage number affect IC50 results?
-
Seeding Density: The number of cells seeded per well is critical. If the density is too low, cells may not grow optimally. If it's too high, they may become confluent and enter a different growth phase, altering their sensitivity to the compound.[1] It is important to optimize the seeding density so that cells are in the logarithmic (exponential) growth phase throughout the experiment.[2]
-
Passage Number: Cell lines can change genetically and phenotypically over time with repeated passaging.[2] This can lead to "phenotypic drift" and altered drug sensitivity. It is a best practice to use cells within a consistent and low passage number range for all related experiments.[2]
Q8: Could cell line contamination be affecting my results?
Yes. Contamination, especially from mycoplasma, is a common and often undetected problem in cell culture that can significantly alter cellular responses to drugs. Routine testing for mycoplasma is highly recommended. Cross-contamination with other cell lines is also a potential issue that can lead to drastic changes in drug sensitivity.
Reference Data: Published IC50 Values
IC50 values for this compound can vary depending on the cell line and experimental conditions. This table summarizes reported values to provide a comparative baseline.[6][12]
| Cancer Type | Cell Line | Reported IC50 (µg/mL) | Reported IC50 (µM) | Reference |
| Bladder | BXF-T 24 | < 0.01 | - | [12] |
| Colon | COLO 205 | < 0.01 | - | [12] |
| Colon | HCT-116 | < 0.01 | - | [12] |
| Gastric | GXF 209 | 0.012 | - | [12] |
| Leukemia | K562 | - | ~1.5 - 2.5 | [6][13] |
| Lung | LXFA 629L | < 0.01 | - | [12] |
| Lung | NCI-H460 | < 0.01 | - | [12] |
| Lung | A549 | - | ~2.8 - 4.2 | [6][13] |
| Mammary | MAXF 401NL | < 0.01 | - | [12] |
| Mammary | MCF-7 | < 0.01 | - | [12] |
| Ovarian | OVXF 899L | < 0.01 | - | [12] |
| Pancreatic | PAXF 1657L | 0.011 | - | [12] |
| Prostate | PRXF PC-3M | < 0.01 | - | [12] |
| Renal | RXF 393 | < 0.01 | - | [12] |
Note: A study reported a mean IC50 value of 0.005 µg/mL across a panel of 34 human cancer cell lines.[14] Values can vary between studies due to differences in experimental conditions like assay method and incubation time.[6]
Visual Guides: Workflows and Pathways
Troubleshooting and Experimental Logic
The following diagrams provide a visual guide to the troubleshooting process, the standard experimental workflow for IC50 determination, and the primary signaling pathways affected by this compound.
Caption: A logical flowchart for troubleshooting inconsistent IC50 values.
Caption: Standard experimental workflow for IC50 determination using an MTT assay.
Caption: this compound inhibits key pro-survival signaling pathways like PI3K/Akt and NF-κB.
Experimental Protocols
Protocol 1: IC50 Determination via MTT Cell Viability Assay
This protocol provides a standardized method for assessing the cytotoxic effects of this compound.[12][15]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
DMSO (Dimethyl sulfoxide)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture cells until they are in a logarithmic growth phase (approx. 70-80% confluency).[15]
-
Harvest cells (e.g., using trypsin-EDTA), count them, and prepare a suspension in complete medium at the optimized seeding density (typically 4,000-20,000 cells/well).[12]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours (37°C, 5% CO2) to allow cells to attach.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug dose) and an "untreated control" (medium only).[15]
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.[15]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7][15]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10][15]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[10]
-
Protocol 2: Western Blot Analysis of Signaling Proteins
This technique can be used to confirm that this compound is inhibiting its target pathways, such as PI3K/Akt and NF-κB, in your cell model.[12]
-
Cell Treatment and Lysis: Treat cells with this compound at relevant concentrations (e.g., near the IC50 value) for a specified time. Lyse the cells to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or similar protein assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Antibody Incubation:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein would confirm pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
overcoming low cytotoxicity of Altersolanol A in vitro
Welcome to the technical support center for Altersolanol A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing low or no cytotoxicity with this compound in my cancer cell line. Is this expected?
A1: Not typically. This compound is a potent anthraquinone (B42736) derivative known for its significant cytotoxic effects across a broad spectrum of human cancer cell lines.[1][2][3] Published studies report a mean half-maximal inhibitory concentration (IC50) of 0.005 µg/mL and a mean 70% inhibitory concentration (IC70) of 0.024 µg/mL across a panel of 34 different human cancer cell lines.[1][2][3] If you are observing low cytotoxicity, it is likely due to experimental factors. Refer to the troubleshooting guide below for potential causes and solutions.[4]
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: this compound primarily induces cytotoxicity through the induction of mitochondria-mediated apoptosis.[5][6] Key mechanistic events include:
-
Induction of Apoptosis: It triggers the intrinsic apoptotic pathway, characterized by the activation and cleavage of caspase-9 and caspase-3.[2][7]
-
Inhibition of NF-κB Signaling: The compound's pro-apoptotic potential is linked to its ability to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key promoter of cancer cell survival and proliferation.[7][8]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, although the specific phase can be cell-line dependent.[4][5] For example, it has been reported to cause G2/M phase arrest in JEG-3 choriocarcinoma cells and S phase arrest in the HTR-8/SVneo trophoblast cell line.[4]
-
MAPK Pathway Inhibition: It can decrease the phosphorylation of key proteins in the MAPK signaling pathway (JNK, ERK, and p38), which is crucial for cell proliferation and survival.[5][9]
Q3: Is this compound selectively toxic to cancer cells?
A3: Evidence suggests that this compound exhibits selective cytotoxicity, showing higher potency against cancer cells compared to some normal, non-cancerous cells.[4][10] For instance, one study noted that while it is cytotoxic to normal human trophoblast cells, the cancerous choriocarcinoma cells were more sensitive.[4][6] The degree of selectivity can be cell-type dependent, influenced by factors like proliferation rate and the status of cellular signaling pathways.[6]
Q4: My results show modulation of the MAPK pathway, but I was expecting to see effects on NF-κB. Is this possible?
A4: Yes, this is plausible. This compound is known to affect multiple signaling pathways, including both NF-κB and MAPK.[5][7] The predominant pathway affected can vary between different cell lines and experimental conditions. It is recommended to probe for markers in both pathways to get a comprehensive understanding of the compound's effect in your specific model.
Troubleshooting Guide: Unexpected Low Cytotoxicity
If you are observing lower than expected cytotoxicity, consult the following guide.
Issue: IC50 values are inconsistent or higher than published data.
This is a common issue that can arise from several factors related to experimental setup and execution.[6]
Potential Cause 1: Cell Line Specificity and Condition
-
Explanation: While potent against many cancer cell lines, not all are equally sensitive.[4] Additionally, cell health, passage number, and growth phase can significantly impact results.[11]
-
Solution:
-
Ensure you are using cells within a low passage number range.
-
Standardize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[6]
-
If the issue persists, consider testing a different cancer cell line known to be sensitive to this compound (see Table 1).
-
Potential Cause 2: Compound Integrity and Stability
-
Explanation: The chemical structure of this compound is critical for its activity. It may degrade during storage or in culture medium over long incubation periods.[4]
-
Solution:
-
Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Ensure the compound is fully solubilized in the culture medium and visually inspect for any precipitation.[4]
-
Consider a time-course experiment to determine if the effect diminishes over longer incubation times.
-
Potential Cause 3: Solvent-Related Issues
-
Explanation: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations, confounding the results.[6]
-
Solution:
Potential Cause 4: Assay Interference
-
Explanation: this compound is a colored compound (red amorphous powder), which may interfere with colorimetric assays like the MTT assay.[4]
-
Solution:
-
Include a "blank" control (wells with medium and this compound but no cells) to measure the compound's intrinsic absorbance.
-
Subtract the blank absorbance from your experimental values.
-
Alternatively, use a non-colorimetric cytotoxicity assay, such as a resazurin-based assay or a method that directly counts viable cells.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting experiments where low cytotoxicity is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Batch-to-Batch Variability of Altersolanol A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the batch-to-batch variability of Altersolanol A, a potent cytotoxic anthraquinone (B42736) with significant interest in cancer research.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a tetrahydroanthraquinone (B8792033), a natural product often isolated from endophytic fungi like Phomopsis sp. and Stemphylium globuliferum.[3] Its main anti-cancer activity is attributed to its function as a kinase inhibitor, which promotes apoptosis (programmed cell death). This is achieved through the activation of caspases-3 and -9 and a reduction in the expression of anti-apoptotic proteins.[3]
Q2: We are observing significant batch-to-batch variation in the cytotoxic effect of our this compound sample. What could be the cause?
Batch-to-batch variation is a frequent challenge in natural product research. The primary reasons for this variability in this compound's effects are often related to the compound's purity and stability.[3] It is critical to ensure that each batch of this compound maintains a consistent purity profile. The presence of related, but less active or inactive derivatives such as tetrahydroaltersolanol B or ampelanol, can significantly impact the observed biological activity.[3] Therefore, performing quality control on each new batch is highly recommended.[3]
Q3: How should I properly store this compound to ensure its stability?
While extensive quantitative stability data for this compound is not widely published, related compounds are known to be sensitive to temperature, light, and pH.[3] Based on the behavior of similar anthraquinone compounds, the following storage conditions are recommended:
-
Solid Form: Store as a dry powder at or below -20°C, protected from light.[3]
-
Stock Solutions: Dissolve the compound in a suitable solvent like DMSO and store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[3] It is highly recommended to prepare and use solutions on the same day. If storage is necessary, solutions can be stored at -20°C for up to one month.[4][5]
Q4: What are the likely degradation pathways for this compound?
Based on its tetrahydroanthraquinone structure, this compound is susceptible to several degradation pathways:
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions.[4]
-
Oxidation: The hydroxyl groups on the molecule are prone to oxidation, which can be accelerated by air, light, and heat.[4]
-
Hydrolysis: In the presence of water, especially at non-neutral pH and elevated temperatures, hydrolysis of functional groups may occur.[4]
Q5: What are the key signaling pathways affected by this compound?
This compound and its analogs have been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival. The primary pathway affected is the NF-κB signaling pathway.[1] By inhibiting NF-κB, this compound can reduce the expression of anti-apoptotic proteins, leading to increased cancer cell death.[1] Research on related compounds like Altersolanol B suggests potential modulation of the PI3K/AKT and MAPK pathways as well.[1]
Troubleshooting Guide
Batch-to-batch variability can manifest in various ways during your experiments. The following table provides a guide to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cytotoxicity assays | Compound Purity and Integrity: The presence of less active or inactive impurities or degradation products can significantly alter the observed potency.[3] | - Perform HPLC analysis to confirm the purity of each batch. - Ensure proper storage and handling to prevent degradation.[6] - If possible, obtain a certificate of analysis for each new batch. |
| Cell Health and Passage Number: The health, passage number, and confluency of the cell lines can affect their sensitivity to treatment.[3] | - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. | |
| Assay Protocol Variability: Inconsistencies in cell seeding density, incubation times, and reagent concentrations can lead to variable results.[3] | - Standardize all assay protocols and ensure consistent execution. - Perform regular calibration and maintenance of all equipment (e.g., pipettes, incubators). | |
| Precipitation of this compound in solution | Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.[4] | - Confirm the solubility of this compound in your specific solvent. - Gentle warming and sonication may help to redissolve the precipitate.[4] - Consider using a different solvent or a co-solvent system.[4] |
| Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound.[4] | - Store solutions at a constant temperature.[4] - Equilibrate solutions to room temperature before use and visually inspect for precipitates.[4] | |
| Loss of biological activity over time in stored solutions | Chemical Degradation: this compound may be degrading in solution due to factors like light exposure, pH, or reaction with the solvent.[4] | - Prepare fresh solutions for each experiment whenever possible.[4] - If solutions must be stored, keep them at -20°C for no longer than one month and protect them from light.[4] - Perform a stability-indicating HPLC analysis to check for degradation products.[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for the analysis of this compound purity using reverse-phase HPLC. Method optimization may be required for specific instruments and columns.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for improving peak shape)
-
Methanol (B129727) (for sample preparation)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (add 0.1% formic acid, optional)
-
Mobile Phase B: Acetonitrile (add 0.1% formic acid, optional)
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | Set based on the UV-Vis spectrum of this compound (typically in the range of 220-450 nm) |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Visualizing Experimental Workflows and Pathways
Logical Workflow for Managing Batch-to-Batch Variability
Caption: A logical workflow for assessing and managing new batches of this compound.
Simplified Signaling Pathway of this compound in Cancer Cells
Caption: Simplified signaling pathway of this compound leading to apoptosis in cancer cells.
References
Technical Support Center: Scaling Up Altersolanol A Production
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of Altersolanol A. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: this compound can be produced through two main routes:
-
Fungal Fermentation: Isolation from endophytic fungi such as Phomopsis sp. and Stemphylium globuliferum.[1]
-
Total Synthesis: A multi-step chemical synthesis, with a key step being an asymmetric Diels-Alder reaction to construct the core tetrahydroanthraquinone (B8792033) structure.[1]
Q2: What is the general class of secondary metabolite for this compound, and what does this imply for its biosynthesis?
A2: this compound is a tetrahydroanthraquinone, belonging to the polyketide class of secondary metabolites.[2] Its biosynthesis starts from the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme complex.[2] Understanding this pathway is crucial for developing strategies to enhance production, such as precursor feeding or genetic engineering of the biosynthetic gene cluster.[2]
Q3: What are the major challenges in scaling up the fermentation process for this compound production?
A3: Scaling up fungal fermentation for secondary metabolite production is a significant bottleneck.[1] Key challenges include:
-
Maintaining Strain Productivity: Fungal strains can exhibit instability and reduced productivity at larger scales.[1]
-
Optimizing Culture Conditions: Replicating optimal laboratory conditions (e.g., aeration, agitation, nutrient levels) in large bioreactors is complex.[1]
-
Morphology Control: The morphology of filamentous fungi (pelleted vs. dispersed) can significantly impact yield and is difficult to control at scale.[1]
-
Low Titers: Wild-type fungal strains often produce low yields of the desired metabolite, necessitating strain improvement and process optimization.[1]
Q4: What are the common issues encountered during the downstream processing and purification of this compound?
A4: The recovery and purification of this compound from fermentation broths or reaction mixtures present several challenges:
-
Complex Mixtures: The crude extract contains a multitude of related compounds and impurities, making isolation difficult.[1]
-
Low Concentration: this compound is often present in low concentrations, requiring efficient and scalable purification techniques.[1]
-
Compound Stability: The stability of this compound during extraction and purification under various solvent and temperature conditions needs to be carefully managed.[1]
-
Chromatography Scale-Up: Transferring laboratory-scale chromatography methods to an industrial scale can lead to issues with resolution, solvent consumption, and throughput.[1]
Q5: What are the known biological activities of this compound that are relevant to drug development?
A5: this compound has demonstrated potent cytotoxic activity against various human cancer cell lines.[2][3] It is known to be a kinase inhibitor that induces cell death through apoptosis, making it a compound of interest for the development of new chemotherapeutics.[2][3]
Troubleshooting Guides
Fermentation Process
| Issue | Possible Causes | Troubleshooting Steps |
| Low this compound yield in bioreactor compared to shake flask | - Suboptimal aeration and mixing in the bioreactor.- Nutrient limitation or inhibition.- Shear stress affecting fungal morphology and productivity. | - Optimize agitation speed and airflow rate.- Use computational fluid dynamics (CFD) to model and improve mixing.- Perform fed-batch fermentation to maintain optimal nutrient levels.- Analyze spent media to identify limiting nutrients.- Use low-shear impellers.- Add viscosity-reducing agents to the culture medium.[1] |
| Inconsistent batch-to-batch yield | - Variability in inoculum quality.- Inconsistent raw material quality. | - Standardize inoculum preparation protocol, including spore concentration and age.- Implement stringent quality control for all media components.[1] |
| Formation of dense fungal pellets leading to poor mass transfer | - Inoculum concentration too high or low. | - Optimize inoculum density.[1] |
| Foaming in Bioreactor | - High protein content in the medium.- High agitation rates. | - Add a sterile antifoaming agent.- Optimize agitation speed to minimize shear stress while maintaining adequate mixing.[2] |
| Contamination (Bacterial or Fungal) | - Inadequate sterilization.- Contaminated inoculum.- Non-sterile sampling. | - Verify sterilization protocols.- Use aseptic techniques for all transfers and sampling.- Consider adding selective antibiotics, but test their effect on this compound production.[2] |
Downstream Processing and Purification
| Issue | Possible Causes | Troubleshooting Steps |
| Poor recovery of this compound during initial extraction | - Inefficient cell lysis (if intracellular).- Suboptimal extraction solvent.- Emulsion formation during liquid-liquid extraction. | - Optimize cell disruption method (e.g., high-pressure homogenization, ultrasonication).- Screen a panel of solvents for optimal extraction efficiency and selectivity.- Adjust pH or ionic strength of the aqueous phase.- Use centrifugation to break emulsions.[1] |
| Co-elution of impurities during column chromatography | - Inappropriate stationary or mobile phase.- Overloading of the column. | - Screen different chromatography resins (e.g., normal phase, reverse phase, ion exchange).- Optimize the mobile phase gradient.- Reduce the sample load or use a larger column.[1] |
| Degradation of this compound during purification | - Exposure to harsh pH or high temperatures.- Presence of degradative enzymes in the extract. | - Perform purification steps at controlled pH and lower temperatures.- Incorporate enzyme inhibitors during extraction or perform rapid inactivation steps.[1] |
Quantitative Data
Table 1: this compound Yield from Different Fungal Species
| Fungal Species | Culture Conditions | Yield of this compound | Reference |
| Phomopsis sp. | Potato Dextrose Agar (B569324), 25°C, 12h light/dark cycles, 30 days | 344 mg/L | [4] |
| Stemphylium globuliferum | Not specified | Not specified | [4] |
| Alternaria solani | Not specified | Not specified | [4] |
Table 2: Effect of Carbon and Nitrogen Sources on this compound Production (Illustrative data based on typical fermentation optimization)
| Nutrient Source | Concentration (g/L) | This compound Yield (mg/L) |
| Carbon Source | ||
| Glucose | 10 | 12.5 |
| Sucrose | 10 | 15.2 |
| Nitrogen Source | ||
| Peptone | 5 | 15.8 |
| Yeast Extract | 5 | 32.5 |
Experimental Protocols
Fungal Cultivation and Extraction
-
Inoculation and Incubation: Inoculate 50 Petri plates (90 mm) containing 15 ml of Potato Dextrose Agar (PDA) medium with the this compound-producing fungus (e.g., Phomopsis sp.). Incubate the plates at 25°C under a 12-hour light/dark cycle for 30 days.[4]
-
Extraction: After the incubation period, extract the entire agar mass with a 1:1 mixture of dichloromethane (B109758) and methanol (B129727). Concentrate the extract to dryness under reduced pressure.[4]
Purification of this compound
-
Liquid-Liquid Extraction: Suspend the crude extract in 500 ml of demineralized water and perform a triplicate extraction with 800 ml of ethyl acetate (B1210297). Combine the organic layers and dry them in a vacuum at 42°C to yield the crude ethyl acetate extract.[4]
-
Column Chromatography: Subject the crude extract to repeated column chromatography on silica (B1680970) gel (60-120 mesh). Elute the column with a gradient of ethyl acetate in petroleum ether. This compound typically elutes with 65% ethyl acetate in petroleum ether.[4]
HPLC Purification of this compound
-
Sample Preparation: Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase (e.g., methanol) at a concentration of 10-50 mg/mL. Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter.[5]
-
HPLC Conditions:
-
Instrumentation: A preparative HPLC system with a UV detector.[5]
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol and water.
-
Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
-
Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.[5]
Visualizations
References
preventing Altersolanol A degradation during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Altersolanol A during storage and handling.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Color Change or Clumping of Solid this compound
-
Question: My solid this compound powder, which was initially a light-colored powder, has darkened or started to clump. What is the cause and how can I prevent this?
-
Answer:
-
Potential Causes:
-
Photodegradation: this compound, like other anthraquinone (B42736) derivatives, is susceptible to degradation upon exposure to light, which can result in color changes.
-
Moisture Absorption: The compound may be hygroscopic, meaning it can absorb moisture from the atmosphere, leading to clumping and potentially initiating hydrolysis.
-
Oxidation: Exposure to air, especially in the presence of elevated temperatures or light, can cause oxidation of the hydroxyl groups in the this compound structure.
-
-
Troubleshooting and Prevention:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended +4°C in a tightly sealed, light-proof container, such as an amber glass vial.[1]
-
Inert Atmosphere: For long-term storage, consider storing the solid under an inert gas like argon or nitrogen to minimize oxidation.[1]
-
Use of Desiccants: Store the vial within a desiccator to protect it from moisture.
-
-
Issue 2: Precipitation or Cloudiness in this compound Solutions
-
Question: I've prepared a solution of this compound, but I'm observing precipitation or cloudiness. Why is this occurring?
-
Answer:
-
Potential Causes:
-
Exceeded Solubility: The concentration of this compound may be higher than its solubility limit in the selected solvent.
-
Temperature Effects: A decrease in temperature can lower the solubility of the compound, causing it to precipitate.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of this compound, leading to precipitation.
-
-
Troubleshooting and Prevention:
-
Confirm Solubility: Refer to the compound's datasheet for solubility information and prepare solutions within the recommended concentration range.
-
Gentle Re-dissolving: Gentle warming and sonication can be used to redissolve the precipitate. Ensure the solution is clear before use.
-
Solvent Selection: If precipitation persists, consider using a different solvent or a co-solvent system.
-
Proper Storage of Solutions: If short-term storage is necessary, store solutions in tightly sealed vials at a constant temperature. For storage up to one month, -20°C is recommended.[1] Before use, allow the solution to equilibrate to room temperature and visually inspect for any precipitate.[1]
-
-
Issue 3: Inconsistent Experimental Results or Loss of Biological Activity
-
Question: I am observing a decline in the biological activity of my this compound solutions, leading to inconsistent results. What could be the reason?
-
Answer:
-
Potential Cause:
-
Chemical Degradation: this compound may be degrading in solution over time, leading to a decrease in the concentration of the active compound and the formation of potentially inactive or interfering degradation products.
-
-
Troubleshooting and Prevention:
-
Prepare Fresh Solutions: The most effective way to ensure consistent results is to prepare fresh solutions immediately before each experiment.[1]
-
Stability-Indicating Assay: If degradation is suspected, perform a stability-indicating analysis, such as HPLC-UV, to check for the appearance of new peaks (degradation products) and a decrease in the area of the peak corresponding to this compound.[1]
-
Proper Solution Storage: If solutions must be stored, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for no longer than one month.[1] Protect solutions from light by using amber vials or by wrapping them in aluminum foil.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at +4°C in a tightly sealed, light-proof container (e.g., an amber glass vial).[1] For enhanced long-term stability, storage under an inert atmosphere (argon or nitrogen) and in a desiccator is recommended.[1]
Q2: How long can this compound solutions be stored?
A2: It is highly recommended to prepare and use this compound solutions on the same day.[1] If storage is unavoidable, solutions can be kept at -20°C for up to one month.[1] It is crucial to equilibrate the solution to room temperature and ensure no precipitate is present before use.[1]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its tetrahydroanthraquinone (B8792033) structure, this compound is susceptible to the following degradation pathways:
-
Oxidation: The hydroxyl groups on the molecule are prone to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[1]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound.[1]
-
Hydrolysis: In the presence of water, especially at non-neutral pH and higher temperatures, hydrolysis of functional groups may occur.[1]
Q4: Which analytical techniques are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for assessing the stability of this compound.[1] This method can separate the parent compound from its degradation products. For the identification of the structure of these degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Container | Atmosphere | Duration |
| Solid | +4°C | Tightly sealed, light-proof (amber vial) | Standard (Air) | Short to medium term |
| Solid | +4°C | Tightly sealed, light-proof (amber vial) | Inert (Argon/Nitrogen) in a desiccator | Long term |
| Solution | Room Temperature | Tightly sealed, light-proof (amber vial) | N/A | For immediate use (same day) |
| Solution | -20°C | Tightly sealed, light-proof (amber vial), single-use aliquots | N/A | Up to one month |
Table 2: Summary of Forced Degradation Conditions for Related Anthraquinones *
| Stress Condition | Reagent/Condition | Typical Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 6, 24 hours | Potential for hydrolysis of functional groups |
| Base Hydrolysis | 0.1 M NaOH at room temperature | Specified time points | Potential for hydrolysis and other base-catalyzed reactions |
| Oxidation | 3% H₂O₂ at room temperature | Specified time points | Oxidation of hydroxyl groups |
| Thermal Degradation | Heat solution at 80°C | Specified time points | Thermally induced degradation |
| Photodegradation | Exposure to UV or visible light | Specified time points | Light-induced degradation |
*Note: This table is based on general forced degradation study protocols and the behavior of related anthraquinone compounds. Specific conditions for this compound may need to be optimized.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidation: To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature. Withdraw samples at specified time points and dilute with the mobile phase for analysis.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C). Withdraw samples at specified time points, cool to room temperature, and dilute with the mobile phase for analysis.
-
Photodegradation: Expose an aliquot of the stock solution in a photostable container to a light source (e.g., UV lamp or daylight). Keep a control sample wrapped in aluminum foil at the same temperature. Withdraw samples at specified time points and dilute with the mobile phase for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples with that of the control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for developing an HPLC-UV method to assess the stability of this compound. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., methanol or acetonitrile). A gradient elution may be necessary to separate all degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Sample Preparation: Dilute the this compound solution to an appropriate concentration with the mobile phase.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The stability is assessed by the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Mandatory Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Experimental workflow for a forced degradation study.
References
dealing with Altersolanol A precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Altersolanol A, focusing on challenges related to its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a reddish amorphous powder that is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, chloroform, and dichloromethane.[1][2] However, it is insoluble in water.[1][2]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous organic solvent like DMSO.[1] For long-term storage, these stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[3]
Q3: What is the recommended storage condition for solid this compound and its solutions?
Solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture to prevent degradation.[3] When in solution, it is best to prepare fresh solutions for each experiment.[1] If short-term storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, frozen solutions should be allowed to equilibrate to room temperature to ensure any precipitated material has redissolved.[1]
Q4: Why does my this compound precipitate when I add it to my aqueous experimental media?
Precipitation of this compound in aqueous media is expected due to its poor water solubility.[1][2] This typically occurs when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium, causing the compound to crash out of solution as its concentration exceeds its solubility limit in the aqueous environment.
Q5: What are the key factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
-
pH: Like other related compounds, this compound may be sensitive to pH.[3]
-
Light: Exposure to light can cause degradation.[3]
-
Temperature: Elevated temperatures can decrease stability.[3]
-
Oxidation: The presence of oxidizing agents can lead to degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided as it can lead to degradation and precipitation.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter when working with this compound in aqueous solutions.
Issue 1: Visible Precipitation or Cloudiness Upon Dilution in Aqueous Media
Potential Causes:
-
Low Aqueous Solubility: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
High Final DMSO Concentration: While DMSO aids initial dissolution, a high final concentration in the aqueous medium can still lead to precipitation, especially at high concentrations of this compound.
-
Temperature Shock: Rapidly adding a cold stock solution to warmer aqueous media can sometimes induce precipitation.
-
Media Components: Certain components in complex aqueous media (e.g., proteins in cell culture media) could potentially interact with this compound and affect its solubility.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize DMSO Concentration: For cell-based assays, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1] A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This can sometimes help to avoid localized high concentrations that lead to immediate precipitation.
-
Gentle Warming and Sonication: After dilution, gentle warming of the solution (if the compound's stability at that temperature is known to be acceptable) and brief sonication may help to redissolve fine precipitates. However, be cautious as this may only be a temporary solution.
-
Pre-solubility Test: Before a large-scale experiment, perform a small-scale solubility test in your specific aqueous medium to determine the approximate concentration at which this compound remains in solution.
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
Potential Causes:
-
Precipitation: Undissolved this compound will not be biologically active, leading to an effective concentration that is lower than intended.
-
Degradation: Improper storage or handling of stock solutions can lead to the degradation of this compound.[1]
-
Adsorption to Labware: Hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in solution.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your final aqueous solutions for any signs of precipitation before use. Centrifuge the solution and check for a pellet if you suspect precipitation that is not easily visible.
-
Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[1]
-
Use of Proper Labware: Consider using low-adhesion microplates or glassware to minimize loss of the compound due to surface adsorption.
-
Analytical Verification: If inconsistent results persist, consider verifying the concentration and integrity of your this compound stock solution using analytical methods like HPLC, if available.[1]
Data Presentation
Currently, there is limited publicly available quantitative data on the solubility of this compound in various aqueous buffers. The table below summarizes its known solubility in organic solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][2] |
| Methanol | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Water | Insoluble | [1][2] |
Experimental Protocols
Protocol for Preparation of Aqueous Working Solutions of this compound
This protocol provides a general procedure for preparing aqueous working solutions of this compound from a DMSO stock solution for use in biological experiments such as cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
In a chemical fume hood, weigh out the desired amount of solid this compound.
-
Dissolve the solid in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the solid is completely dissolved by vortexing.
-
Store this stock solution in small, single-use aliquots at -80°C.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Thaw a single aliquot of the concentrated DMSO stock solution.
-
Perform a serial dilution of the stock solution in DMSO to create intermediate concentrations. This can make the final dilution into aqueous media more manageable and accurate.
-
-
Prepare the Final Aqueous Working Solution:
-
Warm your sterile aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C for cell culture).
-
Add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around.
-
Immediately vortex or gently mix the solution to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider preparing a more dilute solution.
-
Ensure the final concentration of DMSO in the aqueous working solution is below the level of toxicity for your specific experimental system (typically <0.5%).
-
-
Vehicle Control:
-
Prepare a vehicle control solution by adding the same final concentration of DMSO to the aqueous medium without this compound. This is essential for distinguishing the effects of the compound from the effects of the solvent.
-
Mandatory Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: Logical relationships in troubleshooting this compound precipitation.
References
Technical Support Center: Method Validation for Altersolanol A Quantification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of analytical methods for the quantification of Altersolanol A. Here you will find frequently asked questions and detailed troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a tetrahydroanthraquinone, a type of natural product often isolated from endophytic fungi such as Phomopsis sp. It is of significant interest in drug discovery due to its potent biological activities, including selective cytotoxic effects against various cancer cell lines. Accurate quantification is crucial for determining its purity, ensuring consistent dosing in biological assays, and for pharmacokinetic studies.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: this compound is known to be sensitive to light, temperature, and pH. To ensure its stability, it is recommended to:
-
Solid Form: Store as a dry powder at -20°C or lower, protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, keep them in small aliquots at -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable. Always use amber vials or wrap vials in aluminum foil to protect from light. It is best to prepare fresh solutions on the day of use whenever possible.[1]
Q3: What are the primary analytical techniques used for the quantification of this compound?
A3: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for purity analysis and quantification in less complex matrices.[2][3] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices like plasma or tissue extracts.
Q4: What are the key parameters that need to be evaluated during method validation for this compound quantification?
A4: A comprehensive method validation should assess the following parameters to ensure the method is fit for its intended purpose:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Q5: What is a stability-indicating method and why is it important for this compound?
A5: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[4] Given that this compound can degrade under certain conditions (e.g., exposure to light, harsh pH), developing a stability-indicating method is crucial. This is typically achieved by subjecting an this compound sample to forced degradation conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the analytical method can separate the intact this compound peak from all degradation product peaks.[4][5]
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with free silanol (B1196071) groups on the HPLC column. | Use a high-purity, end-capped C18 column. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization.[3] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase thoroughly before use. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature (e.g., 25 °C).[3] | |
| Insufficient column equilibration time. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient elution. | |
| No Peaks or Very Small Peaks | Sample degradation. | Prepare fresh sample solutions. Protect solutions from light and store at appropriate temperatures.[1] |
| Incorrect detector wavelength. | Run a UV-Vis scan of an this compound standard to determine its absorbance maximum (λmax) and set the detector to this wavelength. Anthraquinones typically absorb in the 220-450 nm range.[3] | |
| Sample precipitation in the injection solvent. | Ensure the sample is fully dissolved. Consider changing the solvent or using a co-solvent system to improve solubility.[1] | |
| High Backpressure | Column frit blockage from particulate matter. | Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. Use a guard column to protect the analytical column.[3] |
| Buffer precipitation in the mobile phase. | Ensure the buffer is fully soluble in the organic-aqueous mixture. Avoid high buffer concentrations when using a high percentage of organic solvent. |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility / Inconsistent Results | Matrix effects (ion suppression or enhancement). | Assessment: Compare the response of this compound in a post-extraction spiked blank matrix sample to its response in a neat solution. Mitigation: Improve sample cleanup (e.g., use solid-phase extraction), optimize chromatography to separate this compound from interfering matrix components, or use a stable isotope-labeled internal standard. |
| Analyte instability during sample processing. | Evaluate the stability of this compound throughout the sample preparation process (bench-top, autosampler stability). Keep samples on ice and minimize time before analysis. | |
| Low Sensitivity / No Signal | Suboptimal ionization parameters. | Optimize MS parameters such as capillary voltage, gas flow, and source temperature for this compound. Electrospray ionization (ESI) in negative mode is often suitable for phenolic compounds.[6] |
| In-source fragmentation. | Adjust cone voltage or fragmentor voltage to minimize fragmentation in the ion source and maximize the abundance of the precursor ion. | |
| Carryover | Adsorption of the analyte to surfaces in the autosampler or column. | Optimize the autosampler wash solution; a strong organic solvent with acid or base may be necessary. Inject a blank solvent after a high concentration sample to check for carryover. |
| Interfering Peaks | Co-eluting isobaric compounds (compounds with the same mass). | Improve chromatographic separation by modifying the gradient or mobile phase. Use a more specific MS/MS transition if available. |
Data Presentation: Example Method Validation Performance
The following tables summarize typical acceptance criteria for the validation of an analytical method for this compound quantification.
Table 1: System Suitability and Linearity
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Calibration Curve Range (Example) | 0.1 - 25 µg/mL (HPLC-UV) 1 - 1000 ng/mL (LC-MS/MS) |
Table 2: Accuracy and Precision
| Parameter | Concentration Level | Acceptance Criteria |
| Accuracy (% Recovery) | Low, Medium, High QC | 85.0% - 115.0% (for LLOQ: 80.0% - 120.0%) |
| Precision (% RSD) | Low, Medium, High QC | ≤ 15.0% (for LLOQ: ≤ 20.0%) |
Table 3: Sensitivity and Robustness
| Parameter | Description | Acceptance Criteria |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | ≥ 10 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | ≥ 3 |
| Robustness | Deliberate small changes in method parameters (e.g., pH ±0.2, flow rate ±10%) | RSD of results should remain within acceptable limits (e.g., ≤ 15.0%). |
Experimental Protocols
Example Protocol 1: HPLC-UV Method for this compound Quantification
This protocol describes a starting point for developing an HPLC-UV method for quantifying this compound in a semi-purified extract.
-
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.
-
Gradient Program: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by λmax of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B).
-
Sample Preparation: Dissolve the dried extract containing this compound in methanol.[7] Filter the solution through a 0.22 µm syringe filter before injection.[7]
-
Example Protocol 2: UPLC-MS/MS Method for this compound in Biological Matrix
This protocol provides a framework for a sensitive UPLC-MS/MS method for quantifying this compound in a biological matrix like plasma.
-
Instrumentation and Conditions:
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC HSS T3 column (e.g., 100 x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: A rapid gradient, e.g., 5% B to 100% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Negative.
-
MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound would need to be determined by infusion of a standard solution.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an internal standard (if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
-
Visualizations
References
Validation & Comparative
Comparative Cytotoxicity Analysis: Altersolanol A vs. Paclitaxel
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of Altersolanol A, a promising natural anthraquinone (B42736), and Paclitaxel (B517696), a widely used chemotherapeutic agent.
This guide provides a detailed comparison of the cytotoxic properties of this compound and Paclitaxel, focusing on their mechanisms of action, in vitro efficacy against various cancer cell lines, and the experimental methodologies used to determine their cytotoxic effects.
Executive Summary
This compound, a naturally occurring anthraquinone derivative, has demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines.[1] Its primary mechanism of action involves the induction of apoptosis through the activation of caspase-3 and -9 and the inhibition of key signaling pathways such as NF-κB and MAPK.[2][3][4] Paclitaxel, a well-established anticancer drug, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][7] While direct comparative studies are limited, this guide synthesizes available data to offer a parallel assessment of their cytotoxic potential.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Paclitaxel against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and assay methodology.
| Compound | Cancer Type | Cell Line(s) | IC50 Value | Exposure Time | Source(s) |
| This compound | Various | 34 Human Cancer Cell Lines (Mean) | 0.005 µg/mL | Not Specified | [1][2] |
| Bladder Cancer | BXF-T 24 | < 0.01 µg/mL | Not Specified | [1] | |
| Colon Cancer | COLO 205, HCT-116, HT-29 | < 0.01 µg/mL | Not Specified | [1] | |
| Lung Cancer | LXFA 629L, NCI-H460 | < 0.01 µg/mL | Not Specified | [1] | |
| Mammary Cancer | MAXF 401NL, MCF-7 | < 0.01 µg/mL | Not Specified | [1] | |
| Ovarian Cancer | OVXF 899L | < 0.01 µg/mL | Not Specified | [1] | |
| Prostate Cancer | PRXF PC-3M | < 0.01 µg/mL | Not Specified | [1] | |
| Human Chronic Myeloid Leukemia | K562 | ~0.015 µM | Not Specified | [8] | |
| Human Lung Carcinoma | A549 | ~0.015 µM | Not Specified | [8] | |
| Human Placental Choriocarcinoma | JEG-3 | Not Specified (more sensitive than normal) | Not Specified | [3] | |
| Paclitaxel | Various | 8 Human Tumor Cell Lines | 2.5 - 7.5 nM | 24 hours | [9][10][11] |
| Neoplastic Cells | MKN-28, MKN-45, MCF-7 | 0.01 - 0.5 µM | Not Specified | [12] |
Mechanism of Action and Signaling Pathways
This compound and Paclitaxel induce cytotoxicity through distinct molecular mechanisms and by modulating different signaling pathways.
This compound is a kinase inhibitor that triggers apoptosis through both intrinsic and extrinsic pathways.[2][13] It has been shown to:
-
Decrease the expression of anti-apoptotic proteins.[2]
-
Inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[4][14]
-
Promote mitochondria-mediated apoptosis by increasing the Bax/Bcl-2 ratio, inducing ROS production, and cytochrome c release.[3]
-
Inactivate the MAPK signaling pathway by decreasing the phosphorylation of JNK, ERK, and p38.[3]
Paclitaxel 's primary mechanism involves its interaction with microtubules:
-
It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them by preventing depolymerization.[6][7][15]
-
This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[6][7]
-
Prolonged mitotic arrest ultimately triggers apoptosis.[5][16]
-
Paclitaxel can also bind to the anti-apoptotic protein Bcl-2, inhibiting its function.[16]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of this compound and Paclitaxel's cytotoxic effects.
Cell Viability Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines and to determine their IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4,000 to 20,000 cells per well) and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Cells are then treated with various concentrations of the test compound (this compound or Paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][10]
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1]
-
Formazan (B1609692) Solubilization: The plates are incubated to allow for the formation of formazan crystals by metabolically active cells. These crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Clonogenic Assay
This in vitro assay assesses the ability of a single cell to grow into a colony, thereby testing the effectiveness of cytotoxic agents on cell survival and proliferation.
-
Cell Plating: A known number of cells are plated in a culture dish.
-
Drug Exposure: The cells are exposed to the cytotoxic agent (e.g., Paclitaxel) for a defined period (e.g., 24 to 72 hours).[10]
-
Incubation: The drug is then removed, and the cells are allowed to grow and form colonies for a period of 1-3 weeks.
-
Colony Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted. The surviving fraction is then calculated based on the number of colonies in the treated versus the control groups.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and Paclitaxel, as well as a typical experimental workflow for assessing cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
The Structure-Activity Relationship of Altersolanol A Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, Altersolanol A, a tetrahydroanthraquinone (B8792033) natural product, presents a compelling scaffold for the development of novel therapeutics. This guide provides a comprehensive comparison of this compound and its analogs, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is supported by experimental data and detailed methodologies to facilitate further research and development.
This compound, a secondary metabolite produced by various fungi, has demonstrated significant potential as a cytotoxic and antimicrobial agent.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis and the modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways.[2] The synthesis and evaluation of this compound analogs are crucial for optimizing its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of this compound and its analogs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | K562 (Chronic Myeloid Leukemia) | 8.0 | [2] | |
| A549 (Lung Carcinoma) | 13.0 | [2] | ||
| Mean of 34 Human Cancer Cell Lines | ~0.015 | [3] | ||
| Altersolanol B | Differs by the substituent at C-3 | MCF-7 (Breast Adenocarcinoma, ER+) | 5.5 | |
| MDA-MB-231 (Breast Adenocarcinoma, ER-) | 21.3 | |||
| Acetylated this compound | Acetyl groups on hydroxyls | K562, A549 | No improvement in activity | [2] |
| Tetrahydroaltersolanol B | Reduction of a carbonyl group | K562, A549 | Inactive | [2] |
| Ampelanol | Lacks hydroxyl groups | K562, A549 | Inactive | [2] |
Key Structure-Activity Relationship Insights for Cytotoxicity:
-
The core tetrahydroanthraquinone structure is essential for cytotoxic activity.
-
The presence and position of hydroxyl groups are critical. The inactivity of ampelanol, which lacks these groups, highlights their importance.[2]
-
Modification of the hydroxyl groups, such as through acetylation, does not appear to enhance activity.[2]
-
The quinone moiety is crucial, as reduction of a carbonyl group in tetrahydroaltersolanol B leads to a loss of activity.[2]
-
Subtle changes, such as the stereochemistry and substituents at the C-3 position (as seen in the difference between this compound and B), can influence potency and selectivity against different cancer cell types.[4]
Comparative Analysis of Antimicrobial Activity
This compound and its class of compounds have also been investigated for their ability to inhibit the growth of various microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | 25 - 100 | [1] |
| Pseudomonas aeruginosa | 25 - 100 | [1] |
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Data on a series of structurally diverse this compound analogs is currently limited, preventing a detailed SAR analysis for antimicrobial activity.
-
The structural similarity of this compound to other anthraquinones suggests a potential mechanism of action involving interference with bacterial DNA replication.[1]
-
Further studies with a broader range of analogs are necessary to elucidate the specific structural features that govern antimicrobial potency and spectrum.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is key to elucidating the mechanism of action of its analogs.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of this compound analogs.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound analog in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL), which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35 ± 2°C) and duration (e.g., 16-20 hours) for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
Apoptosis Assay (Caspase-3/9 Activity Assay)
This assay quantifies the activity of key executioner (caspase-3) and initiator (caspase-9) caspases in the apoptotic pathway.
-
Cell Treatment and Lysis: Treat cells with the this compound analog at the desired concentration and time. Harvest the cells and lyse them using a specific lysis buffer provided with a commercial caspase activity kit.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) or caspase-9 (e.g., LEHD-pNA) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C to allow the caspases to cleave the substrate.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.
Experimental Workflow for SAR Studies
A systematic approach is necessary to establish a clear structure-activity relationship for this compound analogs.
Caption: A typical experimental workflow for SAR studies of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular analysis of disorazole C and structure-activity relationship of analogs of the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating NF-κB Inhibition by Altersolanol A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Altersolanol A's performance in inhibiting the NF-κB pathway against other known inhibitors. Supporting experimental data and detailed protocols are presented to facilitate informed decisions in research and development.
This compound, a natural anthraquinone (B42736) derivative, has demonstrated significant anti-cancer properties, which are believed to be linked to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a pivotal regulator of cellular processes such as inflammation, cell proliferation, and apoptosis, making it a prime target for therapeutic intervention in various diseases, including cancer.[1] This guide offers a comparative analysis of this compound with established NF-κB inhibitors, supported by available quantitative data and detailed experimental methodologies for validation.
Comparative Analysis of NF-κB Inhibitors
While a direct IC50 value for this compound's inhibition of the NF-κB pathway has not been definitively reported in publicly available literature, its potent cytotoxic effects on a wide range of cancer cell lines suggest a strong biological activity that is, at least in part, mediated through the NF-κB pathway.[1] The following table summarizes the key characteristics of this compound and compares it with other well-known NF-κB inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50 | Cell Line(s) |
| This compound | Inhibits NF-κB transcriptional activity.[1][2] | Cytotoxicity: Mean IC50 = 5 µg/mL (across 34 human cancer cell lines).[1] | K562, A549, and a panel of 34 human cancer cell lines.[1] |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[1] | ~10 µM (for IκBα phosphorylation).[1] | Various tumor cell lines.[1] |
| MG-132 | A proteasome inhibitor that prevents the degradation of IκBα.[1] | ~3 µM (for NF-κB activation).[1] | Various cell lines.[1] |
| Parthenolide | Inhibits IκB kinase (IKK) and can directly alkylate the p65 subunit of NF-κB.[1] | 5-10 µM (cell viability/NF-κB inhibition).[1] | Various cancer cell lines.[1] |
Visualizing the NF-κB Signaling Pathway and Inhibition
To understand the mechanism of NF-κB inhibition, it is crucial to visualize the signaling cascade. The following diagram illustrates the canonical NF-κB pathway and highlights the points of intervention for different inhibitors.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Protocols for Validation
To empirically validate the inhibitory effect of this compound on the NF-κB pathway, the following key experiments are recommended.
Luciferase Reporter Assay
This assay is a highly sensitive method to quantify the transcriptional activity of NF-κB.
Experimental Workflow:
Caption: Workflow for the NF-κB luciferase reporter assay.
Detailed Protocol:
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a concentration of 10-20 ng/mL for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in the this compound-treated cells compared to the TNF-α stimulated control indicates inhibition of NF-κB transcriptional activity.[1]
Western Blot Analysis
Western blotting is used to assess the levels of key proteins in the NF-κB signaling pathway, particularly the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit.
Experimental Workflow:
Caption: Workflow for Western blot analysis of NF-κB pathway proteins.
Detailed Protocol:
-
Cell Treatment and Protein Extraction: Treat cells with this compound and/or TNF-α as described for the luciferase assay. After treatment, harvest the cells and perform cytoplasmic and nuclear protein extraction using a commercial kit.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, p65, Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the levels of phosphorylated IκBα in the cytoplasm and a reduction in the amount of p65 in the nuclear fraction in this compound-treated cells would confirm its inhibitory effect on the NF-κB pathway.
Conclusion
The available evidence strongly suggests that this compound exerts its biological effects, at least in part, through the inhibition of the NF-κB signaling pathway.[1] While direct comparative studies with other NF-κB inhibitors are limited, the provided experimental frameworks offer a robust approach for researchers to further validate and quantify the inhibitory activity of this compound. Such studies will be crucial in elucidating its precise mechanism of action and for its potential development as a therapeutic agent.
References
A Comparative Guide to the Bioactivities of Altersolanol A and Altersolanol B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two closely related tetrahydroanthraquinone (B8792033) compounds, Altersolanol A and Altersolanol B. Derived from various fungal species, these natural products have garnered significant interest for their potential therapeutic applications. This document summarizes key experimental data on their anticancer, antimicrobial, and phytotoxic effects, details the underlying mechanisms of action, and provides comprehensive experimental protocols for the cited assays.
Data Presentation
The following tables summarize the quantitative data on the bioactivities of this compound and Altersolanol B.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Altersolanol B in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Lung Carcinoma | A549 | ~2.8 - 4.2 | [1] |
| Leukemia | K562 | ~1.5 - 2.5 | [1] | |
| Bladder Cancer | BXF-T 24 | < 0.03 | [2] | |
| Colon Cancer | COLO 205 | < 0.03 | [2] | |
| Breast Cancer | MCF-7 | < 0.03 | [2] | |
| Altersolanol B | Breast Adenocarcinoma (ER+) | MCF-7 | 5.5 | [3][4] |
| Breast Adenocarcinoma (ER-) | MDA-MB-231 | 21.3 | [3][4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Comparative Antibacterial Activity (MIC) of this compound and Altersolanol B
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Gram-positive | 16 | |
| Bacillus subtilis | Gram-positive | 8 | ||
| Escherichia coli | Gram-negative | 64 | ||
| Pseudomonas aeruginosa | Gram-negative | 128 | ||
| Altersolanol B | Gram-positive bacteria | Gram-positive | 12.5 - 25 | [5] |
| Pseudomonas aeruginosa | Gram-negative | 12.5 - 25 | [5] |
Table 3: Comparative Phytotoxicity of this compound and Altersolanol B
| Compound | Plant Species | Concentration (ppm) | Root Growth Inhibition (%) | Reference |
| This compound | Lettuce | 100 | 100 | |
| Stone-leek | 100 | 84.5 | ||
| Altersolanol B | Lettuce | 100 | 61.2 | |
| Stone-leek | 100 | 63.4 |
Mechanisms of Action
This compound has been shown to exert its anticancer effects through the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] Notably, it has been reported to suppress the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[5][6] Furthermore, this compound can inactivate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by reducing the phosphorylation of JNK, ERK, and p38.[1]
Altersolanol B also induces apoptosis in cancer cells. Its mechanism of action involves the modulation of several critical signaling pathways, including the PI3K/AKT, p38/ERK MAPK, and NF-κB pathways.[3][4] It has been shown to disrupt AKT signaling, and its NF-κB inhibitory activity is reported to be potent.[3][4]
Signaling Pathway Diagrams
References
- 1. Fungal Bioactive Anthraquinones and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Altersolanol B, a fungal tetrahydroanthraquinone, inhibits the proliferation of estrogen receptor-expressing (ER+) human breast adenocarcinoma by modulating PI3K/AKT, p38/ERK MAPK and associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 6. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Altersolanol A: A Comparative Analysis of its Selective Cytotoxicity for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic selectivity of Altersolanol A, a naturally occurring anthraquinone (B42736) derivative, for cancer cells versus normal, non-cancerous cells. The information herein is collated from preclinical research and is intended to inform further investigation into the therapeutic potential of this compound as a selective anticancer agent. Experimental data indicates that this compound exhibits potent cytotoxicity against a broad spectrum of cancer cell lines while demonstrating a reduced impact on the viability of normal cells.
Quantitative Assessment of Cytotoxicity
The efficacy of a potential anticancer compound is often initially determined by its half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the proliferation of 50% of a cell population. A lower IC50 value indicates greater potency. To quantify the selectivity of a compound, the Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value suggests a greater preferential activity against cancer cells.
The following tables summarize the reported IC50 values of this compound and its analogue, Altersolanol B, in various human cancer and normal cell lines.
Table 1: In Vitro Cytotoxicity of this compound Against Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µg/mL) |
| Bladder Cancer | BXF-T 24 | < 0.01 |
| Colon Cancer | COLO 205 | < 0.01 |
| HCT-116 | < 0.01 | |
| HT-29 | < 0.01 | |
| Gastric Cancer | GXF 209 | 0.012 |
| Lung Cancer | LXFA 629L | < 0.01 |
| NCI-H460 | < 0.01 | |
| Mammary Cancer | MAXF 401NL | < 0.01 |
| MCF-7 | < 0.01 | |
| Ovarian Cancer | OVXF 899L | < 0.01 |
| Pancreatic Cancer | PAXF 1657L | 0.011 |
| Prostate Cancer | PRXF PC-3M | < 0.01 |
| Renal Cancer | RXF 393 | < 0.01 |
| Glioblastoma | SF-268 | < 0.01 |
| Melanoma | MEXF 394NL | < 0.01 |
| Uterine Cancer | UXF 1138L | 0.015 |
| Data is a selection from a study by Mishra et al. (2015), which tested 34 human cancer cell lines. Many cell lines had IC50 values below the lowest tested concentration of 0.01 µg/mL, indicating high potency. |
Table 2: Comparative Cytotoxicity of this compound in Cancer vs. Normal Human Placental Cells
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| JEG-3 | Choriocarcinoma (Cancer) | More sensitive | Not explicitly stated, but selective effect noted |
| HTR-8/SVneo | Trophoblast (Normal) | Less sensitive | |
| A 2024 study demonstrated a selective effect of this compound on choriocarcinoma cells over normal trophoblast cells, though precise IC50 values were not provided in the abstract. |
Table 3: Comparative Cytotoxicity of the Structurally Similar Altersolanol B in Human Breast Cells
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Estrogen Receptor-Positive Breast Adenocarcinoma (Cancer) | 5.5 | >3.9 |
| MDA-MB-231 | Triple-Negative Breast Adenocarcinoma (Cancer) | 21.3 | >1 |
| MCF-10A | Fibrocystic Breast Epithelium (Normal) | >21.3 (Unaffected) | |
| The data for Altersolanol B suggests a favorable selectivity profile for the tetrahydroanthraquinone (B8792033) scaffold, with the normal breast epithelial cell line being largely unaffected at concentrations cytotoxic to breast cancer cells. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and to determine its IC50 values.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 4,000 to 20,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a further 48-72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as in the apoptosis assay.
-
Cell Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) for at least 2 hours.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing RNase A and Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its selective anticancer effects through a multi-faceted mechanism that involves the induction of apoptosis and the inhibition of key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
This compound is a kinase inhibitor that triggers the intrinsic or mitochondrial pathway of apoptosis. This is characterized by the cleavage of caspase-9 and caspase-3, a decrease in the expression of anti-apoptotic proteins, and an increase in the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Inhibition of Pro-Survival Signaling Pathways
This compound has been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer, thereby inhibiting cancer cell growth and survival.
-
NF-κB Signaling Pathway: this compound inhibits the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can suppress the expression of genes that promote cancer cell growth.
-
PI3K/Akt/mTOR Signaling Pathway: While direct studies are limited, the structural similarity of this compound to its analogue, Altersolanol B, which disrupts AKT signaling, suggests that this compound may also target the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a crucial regulator of cell growth and survival.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes. This compound has been shown to modulate this pathway, contributing to its anti-cancer effects.
Caption: Overview of signaling pathways potentially inhibited by this compound.
Conclusion
The available preclinical data strongly suggests that this compound is a promising candidate for further development as a selective anticancer therapeutic. It exhibits potent cytotoxicity against a wide array of cancer cell lines while showing a reduced impact on normal cells. Its multi-faceted mechanism of action, involving the induction of apoptosis and the inhibition of key pro-survival signaling pathways, provides a strong rationale for its selective efficacy. Further in-depth studies, particularly those involving direct, quantitative comparisons of this compound's effects on a broader range of paired cancer and normal cell lines, are warranted to fully elucidate its therapeutic potential and selectivity profile.
Comparative Analysis of Altersolanol A in Cross-Resistance Studies
A Detailed Guide for Researchers in Drug Development
This guide provides an objective comparison of Altersolanol A's performance against other cytotoxic agents, with a focus on cross-resistance phenomena. The information is curated for researchers, scientists, and drug development professionals, presenting experimental data, detailed protocols, and insights into the underlying molecular mechanisms.
Executive Summary
This compound, a tetrahydroanthraquinone (B8792033) isolated from endophytic fungi, has demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the activation of caspases and the inhibition of key survival signaling pathways, including NF-κB and MAPK. While direct and extensive cross-resistance studies on this compound are limited, this guide synthesizes available data on its cytotoxicity in sensitive and resistant cancer cell lines, comparing its performance with the widely used chemotherapeutic agent doxorubicin (B1662922). The evidence suggests that this compound's distinct mechanism of action may offer advantages in overcoming certain forms of drug resistance.
Quantitative Performance Data
The following tables summarize the in vitro cytotoxicity of this compound and doxorubicin against various human cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as cell density, exposure time, and the specific assay used.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin in Drug-Sensitive Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | K562 | Chronic Myeloid Leukemia | ~0.015 | [1] |
| Doxorubicin | K562 | Chronic Myeloid Leukemia | 0.031 | [1] |
| This compound | A549 | Lung Carcinoma | ~0.015 | [1] |
| Doxorubicin | A549 | Lung Carcinoma | 0.8 | [1] |
| This compound | Mean (34 cell lines) | Various | ~0.015 | [2] |
Note: The IC50 value for this compound was converted from µg/mL to µM using its molecular weight of 336.29 g/mol . The mean value is derived from a study across 34 different human cancer cell lines.
Table 2: Cytotoxicity of Tetrahydroanthraquinone Analog SZ-685C in Adriamycin-Resistant Cells
| Compound | Cell Line | Resistance Profile | Activity |
| SZ-685C | Adriamycin-resistant human breast cancer cells | Doxorubicin-resistant | Induced apoptosis |
Mechanisms of Action and Resistance
This compound induces apoptosis through the intrinsic pathway, involving the cleavage of caspase-3 and -9 and a decrease in anti-apoptotic protein expression.[2] It also inhibits the NF-κB and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.[3]
A prevalent mechanism of resistance to anthracyclines like doxorubicin is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes the drug from the cancer cell, reducing its intracellular concentration and efficacy. While it is plausible that this compound could also be a substrate for P-gp, the data on SZ-685C suggests that some tetrahydroanthraquinones may evade this resistance mechanism.
Signaling Pathways
The following diagrams illustrate the known signaling pathway of this compound-induced apoptosis and a generalized workflow for assessing cross-resistance.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for cross-resistance studies.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for determining the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (drug-sensitive and resistant)
-
Complete cell culture medium
-
This compound and comparator drug (e.g., doxorubicin) stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the comparator drug in complete culture medium. A suggested starting concentration range for this compound is 0.001 µg/mL to 1 µg/mL.[4]
-
Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubate the plates for 48-72 hours.[5]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
Conclusion
The available data suggests that this compound is a highly potent cytotoxic agent with a mechanism of action distinct from traditional anthracyclines. While further direct comparative studies in well-characterized multidrug-resistant cell lines are necessary to fully elucidate its cross-resistance profile, the preliminary evidence indicates that this compound and other tetrahydroanthraquinones may represent a promising avenue for the development of novel therapeutics capable of overcoming clinical drug resistance. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the potential of this compound in this critical area of cancer research.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of Altersolanol A
While direct experimental studies on the synergistic effects of Altersolanol A with other drugs are not yet available in published literature, its well-documented anticancer and antibacterial properties, coupled with its known mechanisms of action, provide a strong foundation for predicting and exploring potential synergistic combinations. This guide offers a comprehensive overview of this compound's biological activities, proposes potential synergistic interactions, and provides detailed experimental protocols for researchers to investigate these possibilities.
This compound, a naturally occurring anthraquinone (B42736) derivative, has demonstrated significant potential as a therapeutic agent. Its efficacy as a standalone compound forms the basis for exploring its role in combination therapies, a strategy often employed to enhance therapeutic outcomes, reduce dosages, and overcome drug resistance.
Known Biological Activities of this compound
This compound has shown potent activity against a range of cancer cell lines and bacteria. Understanding its individual efficacy is the first step in identifying promising synergistic partners.
Table 1: In Vitro Anticancer Activity of this compound
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| K562 | Chronic Myeloid Leukemia | 5.8 µM | [1] |
| A549 | Lung Cancer | 11.2 µM | [1] |
| Panel of 34 Human Cancer Cell Lines | Various | Mean IC50: 0.005 µg/mL | [2] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Gram-positive bacteria | Gram-positive | 1–8 | [3] |
| Haemophilus influenzae | Gram-negative | 2 | [3] |
Mechanism of Action: The Basis for Synergistic Interactions
This compound exerts its biological effects through multiple pathways, making it a prime candidate for combination therapy. By targeting different cellular processes than conventional drugs, it can create a multi-pronged attack on cancer cells or bacteria.
Anticancer Mechanism:
This compound's anticancer effects are primarily attributed to its ability to induce programmed cell death (apoptosis) and inhibit key cell survival pathways.[4][5] It functions as a kinase inhibitor, triggering the intrinsic apoptotic pathway through the activation of caspase-9 and caspase-3.[2][4] Furthermore, it has been shown to suppress the activity of NF-κB, a transcription factor crucial for the survival and proliferation of cancer cells.[2][4]
Caption: Proposed anticancer mechanism of this compound.
Antibacterial Mechanism:
The precise antibacterial mechanism of this compound is still under investigation, but as an anthraquinone, it is hypothesized to interfere with bacterial DNA replication by inhibiting essential enzymes like DNA gyrase and topoisomerase IV.[6] Other proposed mechanisms for anthraquinones include the disruption of the bacterial cell wall, inhibition of biofilm formation, and blockage of energy metabolism.[7]
Potential Synergistic Combinations
Based on its mechanisms of action, this compound could potentially be combined with a variety of other drugs to enhance its therapeutic effects.
-
With Conventional Chemotherapeutics: Combining this compound with DNA-damaging agents (e.g., cisplatin) or antimetabolites (e.g., 5-fluorouracil) could create a synergistic effect. While the conventional drug damages the cancer cell's DNA, this compound could inhibit the NF-κB survival pathway, preventing the cell from repairing the damage and leading to a higher rate of apoptosis.
-
With Other Antibiotics: this compound could be used in combination with antibiotics that have different mechanisms of action. For instance, pairing it with a beta-lactam antibiotic, which targets cell wall synthesis, could lead to a more potent antibacterial effect. This compound's potential to disrupt the cell membrane could also increase the permeability of the bacterial cell to other antibiotics, thereby lowering the required effective dose.
Experimental Protocols for Assessing Synergy
To empirically determine the synergistic potential of this compound, standardized in vitro methods are essential. The following protocols provide a framework for researchers to test drug combinations.
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial or anticancer agents.[8][9][10]
Objective: To determine the Minimum Inhibitory Concentration (MIC) or IC50 of this compound and a second drug, both alone and in combination.
Materials:
-
This compound
-
Second drug of interest
-
96-well microtiter plates
-
Appropriate cell culture medium or bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Cancer cell line or bacterial isolate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of this compound and the second drug at a concentration that is a multiple of the highest concentration to be tested.
-
In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and serial dilutions of the second drug along the y-axis (e.g., rows A-G).
-
Column 11 should contain only dilutions of the second drug (this compound control), and row H should contain only dilutions of this compound (second drug control). Well H12 should be a drug-free control.
-
-
Inoculation:
-
For anticancer testing, seed the wells with a standardized number of cancer cells.
-
For antibacterial testing, inoculate the wells with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for cancer cells; 37°C for bacteria) for a specified period (e.g., 24-72 hours).
-
Data Collection:
-
For anticancer assays, cell viability can be measured using assays such as the MTT assay.
-
For antibacterial assays, bacterial growth can be determined by measuring the optical density (OD) at 600 nm.
-
-
Data Analysis: The MIC or IC50 is determined for each drug alone and for each combination.
Calculation of the Fractional Inhibitory Concentration Index (FICI)
The results from the checkerboard assay are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[10][11]
Formula:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive/Indifference |
| > 4 | Antagonism |
Combination Index (CI) - Chou-Talalay Method
For a more detailed analysis, especially for anticancer drug combinations, the Combination Index (CI) method developed by Chou and Talalay is widely used.[12][13][14] This method is based on the median-effect equation and provides a quantitative measure of synergy, additivity, or antagonism at different effect levels.
Formula:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone that produce a certain effect 'x'.
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce the same effect 'x'.
Interpretation of CI Values:
| CI Value | Interpretation |
| < 1 | Synergy |
| = 1 | Additive |
| > 1 | Antagonism |
Specialized software, such as CompuSyn, can be used to calculate CI values and generate isobolograms for a visual representation of the drug interaction.[13]
Caption: General workflow for assessing drug synergy.
Conclusion
This compound stands out as a promising natural compound with significant anticancer and antibacterial activities. While studies directly investigating its synergistic effects are currently lacking, its known mechanisms of action strongly suggest its potential as a valuable component in combination therapies. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate the synergistic potential of this compound with other drugs. Such investigations are crucial for unlocking the full therapeutic potential of this compound and developing novel, more effective treatment strategies for cancer and infectious diseases.
References
- 1. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. 2.8.2. Checkerboard Assay [bio-protocol.org]
- 12. punnettsquare.org [punnettsquare.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Unveiling the Pro-Apoptotic Promise of Altersolanol A: A Comparative Guide
For Immediate Release
[City, State] – Altersolanol A, a naturally derived anthraquinone (B42736), is demonstrating significant potential as a pro-apoptotic agent in pre-clinical cancer research. This guide provides a comprehensive comparison of this compound's performance against established apoptosis inducers, doxorubicin (B1662922) and staurosporine (B1682477), supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic promise of this novel compound.
This compound has been shown to exhibit potent cytotoxic effects across a diverse range of human cancer cell lines.[1] Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[2][3] This is characterized by the activation of key initiator and executioner caspases, disruption of the mitochondrial membrane potential, and a shift in the balance of pro- and anti-apoptotic proteins.[2][4]
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the in vitro cytotoxic activity of this compound in comparison to the widely used chemotherapeutic agent doxorubicin and the potent protein kinase inhibitor staurosporine across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions such as cell line passage number and incubation time.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Type | Cell Line | IC50 (µg/mL) |
| Bladder Cancer | BXF-T 24 | < 0.01 |
| Colon Cancer | COLO 205 | < 0.01 |
| Colon Cancer | HCT-116 | < 0.01 |
| Colon Cancer | HT-29 | < 0.01 |
| Gastric Cancer | GXF 209 | 0.012 |
| Lung Cancer | LXFA 629L | < 0.01 |
| Lung Cancer | NCI-H460 | < 0.01 |
| Mammary Cancer | MAXF 401NL | < 0.01 |
| Mammary Cancer | MCF-7 | < 0.01 |
| Ovarian Cancer | OVXF 899L | < 0.01 |
| Pancreatic Cancer | PAXF 1657L | 0.011 |
| Prostate Cancer | PRXF PC-3M | < 0.01 |
| Renal Cancer | RXF 393 | < 0.01 |
| Glioblastoma | SF-268 | < 0.01 |
| Melanoma | MEXF 394NL | < 0.01 |
| Uterine Cancer | UXF 1138L | 0.015 |
| Data from a study by Mishra et al. (2015) indicates that many cell lines had IC50 values below the lowest tested concentration of 0.01 µg/mL.[1] A mean IC50 of 0.005 µg/mL was reported across 34 human cancer cell lines.[2] |
Table 2: In Vitro Cytotoxicity of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 |
| M21 | Skin Melanoma | 2.77 ± 0.20 |
| Data from various studies show a range of IC50 values for Doxorubicin depending on the cell line and assay conditions.[5][6][7] |
Table 3: In Vitro Cytotoxicity of Staurosporine
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa S3 | Cervical Cancer | 4 |
| HCT116 | Colon Carcinoma | 6 |
| Staurosporine is a potent but non-selective protein kinase inhibitor, exhibiting low nanomolar IC50 values.[8] |
Signaling Pathways and Mechanisms of Action
This compound triggers the intrinsic apoptotic pathway, a mitochondrial-mediated process.[3] Key molecular events include the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]
In contrast, doxorubicin induces apoptosis through a more complex mechanism that involves the generation of reactive oxygen species (ROS), inhibition of topoisomerase II, and DNA damage.[9][10] This can also lead to the activation of the intrinsic apoptotic pathway.[11] Staurosporine, a broad-spectrum protein kinase inhibitor, induces apoptosis through both caspase-dependent and -independent pathways, making it a potent but less specific tool for apoptosis research.[12][13]
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
To facilitate further research and validation of this compound's pro-apoptotic potential, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of a compound on cancer cells.
Materials:
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Doxorubicin and Staurosporine (as positive controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 4,000 to 20,000 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Treat cells with various concentrations of this compound, doxorubicin, or staurosporine and incubate for a further 48-72 hours.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][14]
-
If using adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate to pellet the cells.[14]
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. advetresearch.com [advetresearch.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay overview | Abcam [abcam.com]
A Comparative Analysis of Altersolanol A from Diverse Fungal Emitters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Altersolanol A Production and Bioactivity
This guide presents a comparative analysis of this compound, a tetrahydroanthraquinone (B8792033) secondary metabolite, derived from various fungal strains. This compound has garnered significant scientific interest for its potent biological activities, particularly its cytotoxic effects against a range of cancer cell lines.[1][2][3] This document provides a comprehensive overview of its production, biological activities, and the underlying molecular mechanisms, supported by experimental data and detailed protocols to aid in research and development.
Production and Yield of this compound Across Fungal Strains
Table 1: Quantitative Data on this compound Production
| Fungal Strain | Host/Source | Culture Conditions | Yield | Reference |
| Stemphylium globuliferum | Endophyte from Mentha pulegium | Solid rice medium | Data not specified | [2][5] |
| Phomopsis sp. (PM0409092) | Endophyte from Nyctanthes arbor-tristis | Potato Dextrose Agar (B569324) (PDA), 25°C, 12h light/dark cycle for 30 days | 344 mg from total agar mass of 50 petri plates | [3][6] |
| Alternaria solani | Plant pathogen | Not specified | Not specified | [1] |
| Alternaria alternata | Ubiquitous fungus | Not specified | Not specified | [1] |
| Cladosporium cladosporioides | Common fungus | Not specified | Not specified | [1] |
Comparative Biological Activity: Cytotoxicity
This compound exhibits broad-spectrum cytotoxic activity against numerous human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the inhibition of the NF-κB signaling pathway.[2][3][7]
Table 2: In Vitro Cytotoxic Activity of this compound
| Cancer Cell Line | IC50 (µg/mL) | Fungal Source of this compound | Reference |
| Mean of 34 human cancer cell lines | 0.005 | Phomopsis sp. | [3] |
| K562 (Chronic Myeloid Leukemia) | Dose-dependent cytotoxicity | Stemphylium globuliferum | [2][8] |
| A549 (Lung Cancer) | Dose-dependent cytotoxicity | Stemphylium globuliferum | [2][8] |
| JEG-3 (Choriocarcinoma) | More sensitive than normal trophoblasts | Not specified | [9] |
| HTR-8/SVneo (Normal Trophoblast) | Less sensitive than choriocarcinoma cells | Not specified | [9] |
Experimental Protocols
Fungal Culture and Extraction of this compound (from Phomopsis sp.)
This protocol is based on the methodology described for the isolation of this compound from Phomopsis sp.[3][6]
-
Fungal Inoculation and Incubation: Inoculate Potato Dextrose Agar (PDA) plates with Phomopsis sp.. Incubate the plates at 25°C with a 12-hour light/dark cycle for 30 days until the appearance of orange needles of this compound.[6][7]
-
Extraction: Harvest the entire agar mass from the fermentation plates.[7] The agar is then extracted with a 1:1 mixture of dichloromethane (B109758) and methanol.[6][7]
-
Concentration: Concentrate the resulting extract to dryness under reduced pressure to yield the crude extract.[6][7]
Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound.[3][7]
-
Stationary Phase: Use silica (B1680970) gel (60–120 mesh) as the stationary phase.[3]
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in petroleum ether.[7]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.[3][7]
-
Elution: Elute the column with a stepwise gradient of increasing ethyl acetate (B1210297) concentration in petroleum ether.[3][7]
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC).[7] Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.[7]
Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[7][10]
-
Solubilization: Remove the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7][10]
Visualizing Key Pathways and Processes
To facilitate a deeper understanding, the following diagrams illustrate the biosynthetic pathway of this compound, a typical experimental workflow for its isolation and analysis, and its inhibitory effect on the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Altersolanol A: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of Altersolanol A, a potent cytotoxic anthraquinone (B42736), are critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this hazardous compound. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and contaminated materials, in alignment with general principles of hazardous chemical waste management.
Immediate Safety and Handling Precautions
This compound is a cytotoxic compound and must be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosolized particles. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₆O₈ | PubChem |
| Molecular Weight | 336.29 g/mol | PubChem |
| Appearance | Solid | - |
| Solubility | Soluble in methanol (B129727) and DMSO.[1] | Bioaustralis Fine Chemicals |
| In Vitro Cytotoxicity | Mean IC50 of 0.005 µg/ml against 34 human cancer cell lines.[2] | PubMed |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is a multi-step process that begins with the segregation of waste and culminates in its removal by a certified hazardous waste contractor.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, disposable labware (e.g., pipette tips, microfuge tubes), and contaminated PPE (gloves, wipes), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste and prominently labeled with "Hazardous Waste," "Cytotoxic," and "this compound."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, dedicated, and shatter-resistant waste container.
-
The container must be securely sealed to prevent leakage and labeled with "Hazardous Liquid Waste," "Cytotoxic," and the full chemical name "this compound," along with the solvent(s) used.
-
-
Sharps Waste:
-
Any sharps, such as needles or contaminated glass slides, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as "Cytotoxic Waste."
-
Experimental Protocol: Decontamination of Reusable Labware
This protocol details the procedure for the decontamination of non-disposable labware (e.g., glassware) that has been in contact with this compound.
Materials:
-
Methanol or DMSO (as the initial rinsing solvent)
-
Strong alkaline cleaning agent (e.g., a commercially available laboratory detergent for cytotoxic compounds)
-
Deionized water
-
Appropriate hazardous waste containers for liquid waste
Procedure:
-
Initial Solvent Rinse:
-
Under a chemical fume hood, rinse the contaminated labware three times with a small volume of methanol or DMSO, as this compound is soluble in these solvents.[1]
-
Collect all rinsate in the designated hazardous liquid waste container for this compound.
-
-
Decontamination with Alkaline Cleaning Agent:
-
Prepare a solution of a strong alkaline cleaning agent according to the manufacturer's instructions.
-
Immerse the solvent-rinsed labware in the cleaning solution and allow it to soak for the recommended duration. For heavily contaminated items, gentle scrubbing with a dedicated brush may be necessary.
-
Dispose of the used cleaning solution into the hazardous liquid waste container.
-
-
Water Rinse:
-
Thoroughly rinse the labware with deionized water. The initial water rinsate should also be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but institutional guidelines should be followed.
-
-
Drying and Storage:
-
Allow the decontaminated labware to air dry completely before reuse or storage.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Final Disposal Logistics
All segregated and properly labeled hazardous waste containing this compound must be temporarily stored in a designated and secure hazardous waste accumulation area within the laboratory or institution. The disposal must be managed through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never dispose of this compound or its containers in the regular trash or pour it down the drain.
References
Safeguarding Research: A Comprehensive Guide to Handling Altersolanol A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Altersolanol A, a potent cytotoxic anthraquinone. Given the incomplete hazard information in its available Safety Data Sheet, it is imperative to handle this compound with the stringent precautions typically applied to cytotoxic and hazardous substances. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Single pair of chemotherapy-tested gloves | Lab coat | Not required if packaging is intact |
| Weighing (Solid) | Chemical splash goggles and face shield | Double pair of chemotherapy-tested gloves (nitrile) | Disposable, solid-front gown with knit cuffs | N95 or higher-level respirator |
| Solubilization | Chemical splash goggles and face shield | Double pair of chemotherapy-tested gloves (nitrile) | Disposable, solid-front gown with knit cuffs | Not required if performed in a certified chemical fume hood |
| Cell Culture/Assays | Safety glasses | Single pair of chemotherapy-tested gloves (nitrile) | Lab coat or disposable gown | Not required if performed in a biological safety cabinet |
| Waste Disposal | Chemical splash goggles | Double pair of chemotherapy-tested gloves (nitrile) | Disposable, solid-front gown with knit cuffs | Not required if handling sealed containers |
| Spill Cleanup | Chemical splash goggles and face shield | Double pair of heavy-duty, chemical-resistant gloves | Disposable, solid-front gown with knit cuffs | N95 or higher-level respirator |
Operational Plan: From Receipt to Use
Proper handling procedures are critical to minimize exposure risk. All operations should be performed in a designated area for potent compounds.
Receiving and Storage
-
Inspection : Upon receipt, inspect the external packaging for any signs of damage. If the package is compromised, treat it as a spill.
-
Storage : Solid this compound should be stored at -20°C in a tightly sealed, light-proof container.[1] Store in a designated, locked cabinet within the potent compound handling area.
Preparation of Stock Solutions
-
Work Area : All weighing and initial solubilization of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of fine particles.[1] The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Weighing : Don full PPE as specified in the table. Use dedicated utensils (spatulas, weigh boats) for handling the powder.
-
Solubilization : this compound is soluble in organic solvents like DMSO, methanol, and chloroform, but insoluble in water.[1] To prepare a stock solution, add the solvent to the vial containing the pre-weighed solid.[1] It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[1] For long-term storage, aliquot stock solutions into single-use vials and store at -20°C for up to one month to minimize freeze-thaw cycles.[1]
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
This protocol provides a general methodology for assessing the cytotoxic effects of this compound using a standard MTT assay in a 96-well plate format.
-
Cell Seeding : Plate cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Preparation : From a concentrated stock solution in DMSO, prepare a series of serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically below 0.5%).[1]
-
Cell Treatment : Remove the medium from the cells and add 100 µL of the prepared this compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution, such as DMSO, to each well to dissolve the crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Disposal Plan
This compound and all materials that come into contact with it must be treated as cytotoxic hazardous waste. Segregation of waste is crucial.
-
Solid Waste : All contaminated PPE (gloves, gowns, masks), weigh boats, wipes, and other solid materials must be collected in a dedicated, leak-proof, and puncture-resistant container. The container must be clearly labeled as "Hazardous Cytotoxic Waste."
-
Liquid Waste : Solutions containing this compound, including unused stock solutions and media from treated cells, must be collected in a compatible, shatter-resistant, and securely capped container labeled "Hazardous Cytotoxic Liquid Waste." Do not pour any this compound-containing solutions down the drain.
-
Sharps Waste : Needles, syringes, and any other contaminated sharps must be disposed of immediately into a designated, puncture-resistant sharps container labeled "Hazardous Cytotoxic Sharps."
-
Final Disposal : All cytotoxic waste containers must be disposed of through the institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor, typically via incineration.
Decontamination and Spill Management
-
Routine Decontamination : After each use, decontaminate the work area (fume hood, biological safety cabinet) and any equipment. Wipe surfaces with a detergent solution, followed by 70% ethanol.
-
Spill Cleanup : In the event of a spill, evacuate the immediate area and alert others. Don the appropriate PPE for spill cleanup. Use a cytotoxic spill kit to contain and absorb the spill. Clean the area with a detergent solution. All materials used for cleanup must be disposed of as cytotoxic waste.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
